Glycidyl Cinnamate
Description
Contextualization of Glycidyl (B131873) Cinnamate (B1238496) within Organic and Polymer Chemistry
In the realm of organic chemistry, glycidyl cinnamate serves as a versatile synthon. The epoxide ring is susceptible to nucleophilic attack, enabling a variety of ring-opening reactions, while the cinnamate group, an ester of cinnamic acid, can undergo reactions typical of α,β-unsaturated esters. From a polymer chemistry perspective, this compound is primarily utilized as a functional monomer. google.com The glycidyl group facilitates polymerization through anionic or cationic ring-opening polymerization (AROP or CROP), leading to the formation of polyether backbones. This method is a cornerstone for producing polymers with well-defined structures and molecular weights. acs.org
The incorporation of this compound into polymer chains imparts specific functionalities. The pendant cinnamate groups can undergo [2+2] cycloaddition reactions upon exposure to ultraviolet (UV) light, leading to crosslinking. nanoient.org This photocrosslinking capability is a key feature that allows for the transformation of soluble linear polymers into insoluble, stable networks. The ability to combine polymerization of the epoxide with post-functionalization of the cinnamate group offers a powerful tool for creating complex and responsive polymer architectures. acs.orgmdpi.com
Research Significance of Epoxide and Cinnamate Functionalities in Molecular Design
The dual functionality of this compound is central to its importance in molecular design. Each functional group offers a distinct pathway for chemical modification and material fabrication.
Epoxide (Glycidyl) Functionality: The three-membered epoxide ring is highly strained and can be readily opened by various initiators, including alcohols, in the presence of a catalyst. acs.org This process, known as ring-opening polymerization, is a controlled method for synthesizing linear polyethers. acs.orgcolab.ws The "living" nature of certain AROP systems allows for the precise control of polymer molecular weight and the creation of complex architectures like block copolymers by sequential monomer addition. acs.org The resulting polyether backbone is often hydrophilic and biocompatible, making it suitable for biomedical applications. mdpi.comcolab.ws
Cinnamate Functionality: The cinnamate group is a well-known photosensitive moiety. nanoient.org Upon irradiation with UV light, typically around 280-320 nm, the double bond of the cinnamate group can undergo dimerization with a neighboring cinnamate group, forming a cyclobutane (B1203170) ring. nanoient.orgresearchgate.net When these groups are pendant on a polymer chain, this intermolecular reaction results in the crosslinking of the polymer chains. This process can transform a material from a soluble, processable state into a stable, insoluble network. This photo-reactivity is highly valuable in applications such as photoresists, negative-tone imaging, and the fabrication of stable nanoparticles and hydrogels. nanoient.orgmdpi.com The reaction is often reversible by irradiation with shorter wavelength UV light (<260 nm), which can cleave the cyclobutane rings, offering a pathway to photo-degradable or "smart" materials.
The combination of these two functionalities in a single monomer allows for a "one-pot" or sequential approach to creating functional materials. Polymers can be synthesized via the epoxide group, and then their properties can be dramatically altered through light-induced crosslinking of the cinnamate groups.
Overview of Key Research Trajectories Involving this compound
Research involving this compound is primarily focused on leveraging its dual functionality to create novel polymers and materials. Key research directions include:
Synthesis of Functional Polyethers: A significant area of research is the homopolymerization of this compound and its copolymerization with other epoxides, such as propylene (B89431) oxide, ethylene (B1197577) oxide, or other functional glycidyl ethers. acs.orguni-mainz.de Using techniques like anionic ring-opening polymerization, researchers can synthesize well-defined linear and hyperbranched polymers with pendant cinnamate groups. acs.orgcolab.ws These polymers serve as platforms for further modification or for direct use in applications requiring photocrosslinking.
Photocrosslinkable Polymers and Networks: Extensive research has been conducted on the photocrosslinking behavior of polymers containing this compound. nanoient.orgresearchgate.net Studies investigate the efficiency of the crosslinking reaction in both solution and solid-state (thin films). nanoient.org This research is fundamental for applications in photolithography, where the crosslinking induces a change in solubility, allowing for the creation of patterned structures. The development of self-sensitized polymers, where the polymer itself absorbs the UV light effectively without needing an additional sensitizer (B1316253) molecule, is also an active area of investigation. acs.org
Development of Copolymers with Tailored Properties: this compound is frequently copolymerized with other monomers to fine-tune the properties of the resulting material. For example, copolymerization with ethylene oxide can modify the hydrophilicity and thermal properties of the polymer. acs.orgcolab.ws Statistical and block copolymers have been synthesized, allowing for the creation of materials with diverse thermal and mechanical properties. acs.org
Fabrication of Nanostructures: The photocrosslinking ability of this compound-containing polymers is utilized to create stable nanostructures. For instance, block copolymers containing a poly(this compound) segment can self-assemble into micelles in a selective solvent. Subsequent UV irradiation can then crosslink the core of the micelles, forming stable nanoparticles. mdpi.com These nanoparticles have potential applications in drug delivery and nanotechnology.
The table below summarizes the key polymerization methods and resulting architectures investigated in contemporary research.
| Polymerization Method | Monomers | Resulting Polymer Architecture | Key Feature | Research Focus |
| Anionic Ring-Opening Polymerization (AROP) | This compound (GC) | Homopolymer (Poly(GC)) | Pendant photocrosslinkable groups | Synthesis of functional polyethers |
| AROP | GC, Propylene Oxide (PO), Ethylene Oxide (EO) | Statistical or Block Copolymers | Tunable properties (thermal, solubility) | Creating materials with tailored characteristics |
| AROP | GC, Cyclic Anhydrides | Alternating Copolymers | Polyester (B1180765) backbone | Expanding the range of polymer backbones |
| UV Irradiation | Polymers with pendant cinnamate groups | Crosslinked Network | Insoluble, stable material | Photolithography, stable nanoparticles, hydrogels |
The following table details research findings on the copolymerization of this compound (GC).
| Co-monomer | Polymerization Technique | Resulting Polymer | Key Finding |
| Propylene Oxide | Anionic Ring-Opening Polymerization | Statistical Copolyether | Controlled incorporation of cinnamate functionality along a polyether chain. |
| Ethylene Oxide | Anionic Ring-Opening Polymerization | Block Copolymer | Creation of amphiphilic block copolymers capable of forming micelles. acs.org |
| Glycidyl Methacrylate (B99206) | Addition Reaction (post-polymerization) | Graft Copolymer | Synthesis of photosensitive polymers by reacting poly(glycidyl methacrylate) with cinnamate derivatives. acs.org |
| Cyclic Anhydrides | Anionic Ring-Opening Copolymerization | Alternating Copolyester | Perfectly alternating structure achieved, combining ester and ether linkages in the backbone. acs.org |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H12O3 |
|---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
oxiran-2-ylmethyl 3-phenylprop-2-enoate |
InChI |
InChI=1S/C12H12O3/c13-12(15-9-11-8-14-11)7-6-10-4-2-1-3-5-10/h1-7,11H,8-9H2 |
InChI Key |
JUVGLPRIQOJMIR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)COC(=O)C=CC2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for Glycidyl Cinnamate Production
Classical Esterification Routes for Cinnamate (B1238496) Esters Precursors
The formation of the cinnamate ester is a critical first step. Two primary classical methods are widely utilized: Fischer esterification and acid chloride acylation.
Fischer Esterification Approaches
Fischer-Speier esterification, a cornerstone of organic synthesis first described in 1895, involves the acid-catalyzed reaction between a carboxylic acid and an alcohol. wikipedia.orgnumberanalytics.com In the context of glycidyl (B131873) cinnamate synthesis, this would typically involve the reaction of cinnamic acid with glycidol (B123203). The reaction is reversible and requires an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity. wikipedia.orgmdpi.combyjus.com The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. numberanalytics.comapsu.edu To drive the equilibrium towards the ester product, it is common practice to either use an excess of one of the reactants or to remove the water byproduct as it is formed, often through methods like Dean-Stark distillation. wikipedia.orgbyjus.com
The general mechanism proceeds through several key steps:
Protonation of the carbonyl group of the carboxylic acid by the acid catalyst. wikipedia.orgnumberanalytics.com
Nucleophilic attack of the alcohol on the protonated carbonyl carbon, leading to a tetrahedral intermediate. numberanalytics.comapsu.edu
A series of proton transfers results in the formation of a good leaving group (water). numberanalytics.comapsu.edu
Elimination of water and subsequent deprotonation yields the final ester. wikipedia.org
While effective, the requirement of strong acids and often elevated temperatures can be a drawback for sensitive substrates.
| Catalyst | Typical Reaction Conditions | Key Features |
| Sulfuric Acid (H₂SO₄) | Refluxing with excess alcohol or removal of water | Strong acid catalyst, readily available, promotes high conversion. wikipedia.orgnumberanalytics.com |
| p-Toluenesulfonic Acid (TsOH) | Similar to H₂SO₄, often used in non-polar solvents like toluene (B28343) to facilitate water removal. | Solid, less corrosive than H₂SO₄, effective catalyst. wikipedia.org |
| Lewis Acids (e.g., Sc(OTf)₃) | Milder conditions may be possible. | Can offer alternative reactivity and selectivity. wikipedia.org |
Acid Chloride Acylation Strategies
An alternative and often more rapid method for ester synthesis involves the use of cinnamoyl chloride, the acid chloride derivative of cinnamic acid. Cinnamoyl chloride is a more reactive acylating agent than cinnamic acid itself. It is typically prepared by treating cinnamic acid with a chlorinating agent such as thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or phosphorus trichloride (B1173362) (PCl₃). nii.ac.jpoc-praktikum.deoc-praktikum.de The reaction with thionyl chloride is particularly common, yielding cinnamoyl chloride along with gaseous byproducts (SO₂ and HCl), which can be easily removed. oc-praktikum.de One documented procedure involves reacting trans-cinnamic acid with thionyl chloride, initially at a controlled temperature of 50°C and then for an extended period at 80°C, to achieve a good yield of the crude acid chloride. oc-praktikum.de Another approach utilizes silicon tetrachloride as the chlorinating agent, reacting with cinnamic acid at 60-70°C. google.com
Once formed, cinnamoyl chloride readily reacts with an alcohol, in this case, glycidol, in the presence of a base to neutralize the HCl generated during the reaction. nih.gov This method is often preferred for its high yields and faster reaction times compared to Fischer esterification. The reaction of cinnamoyl chloride with glycidol is a key step in producing the precursor for photosensitive polymers. nanoient.org
| Chlorinating Agent | Reaction Conditions for Cinnamoyl Chloride Synthesis | Notes |
| Thionyl Chloride (SOCl₂) | Heating cinnamic acid with SOCl₂ (e.g., 50-80°C) | Common and effective, gaseous byproducts are easily removed. nii.ac.jpoc-praktikum.de |
| Phosphorus Pentachloride (PCl₅) | Reaction with cinnamic acid | Another classical method for acid chloride formation. nii.ac.jp |
| Phosphorus Trichloride (PCl₃) | Reaction with cinnamic acid | A viable, though less common, alternative to SOCl₂ and PCl₅. nii.ac.jp |
| Silicon Tetrachloride (SiCl₄) | Reaction with cinnamic acid at 60-70°C | A method that utilizes a byproduct from other industrial processes. google.com |
Epoxidation Techniques for Allylic Alcohol Derivatives
The second crucial stage in synthesizing glycidyl cinnamate is the epoxidation of the double bond in the allyl group of the precursor, allyl cinnamate. Several methods exist for this transformation, ranging from classical peracid-mediated reactions to highly stereoselective catalytic systems.
Peracid-Mediated Epoxidation (e.g., m-CPBA)
The use of peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA), is a well-established method for the epoxidation of alkenes. The reaction proceeds via a concerted mechanism where the peroxyacid delivers an oxygen atom to the double bond, forming the epoxide in a syn addition. In the case of allylic alcohols, hydrogen bonding between the alcohol's hydroxyl group and the peracid can direct the epoxidation to one face of the double bond, influencing the stereochemical outcome. wikipedia.org This substrate-directed epoxidation often leads to high diastereoselectivity. mdpi.com However, the reactivity of the alkene can be reduced due to the electron-withdrawing nature of the nearby oxygen atom. wikipedia.org While m-CPBA is a versatile and widely used reagent, other peroxyacids like peracetic acid and perbenzoic acid can also be employed. An alternative approach involves using the m-chloroperoxybenzoate anion, generated from m-CPBA and a base, which acts as a nucleophilic epoxidizing agent for electron-deficient olefins. researchgate.net
Sharpless Epoxidation for Enantioselective Synthesis
For applications requiring high enantiopurity, the Sharpless asymmetric epoxidation is a powerful tool for the epoxidation of primary and secondary allylic alcohols. wikipedia.orgorganicreactions.org Developed by K. Barry Sharpless, who was awarded the Nobel Prize in Chemistry in 2001 for this work, the reaction utilizes a catalyst formed from titanium tetra(isopropoxide) and a chiral diethyl tartrate (DET) ligand, with tert-butyl hydroperoxide (TBHP) as the oxidant. wikipedia.orgorganic-chemistry.org This method is renowned for its high enantioselectivity, often exceeding 90% enantiomeric excess (ee). organicreactions.orgmdpi.com The choice of the chiral tartrate ligand ((+)-DET or (-)-DET) dictates the stereochemistry of the resulting epoxide, making the outcome predictable. The Sharpless epoxidation has been instrumental in the total synthesis of numerous complex natural products. wikipedia.org A significant advantage is the commercial availability and relatively low cost of the reactants. wikipedia.org The reaction's primary limitation is its substrate scope, which is largely confined to allylic alcohols. wikipedia.org
| Catalyst System | Oxidant | Key Features |
| Ti(OⁱPr)₄ / Diethyl Tartrate (DET) | tert-Butyl Hydroperoxide (TBHP) | Highly enantioselective (>90% ee), predictable stereochemistry based on DET enantiomer, applicable to primary and secondary allylic alcohols. wikipedia.orgorganicreactions.org |
Catalytic Oxidation Systems (e.g., Jacobsen-Katsuki Epoxidation)
The Jacobsen-Katsuki epoxidation offers a complementary approach to the Sharpless epoxidation, being particularly effective for the enantioselective epoxidation of unfunctionalized cis-alkenes. wikipedia.orgorganic-chemistry.org This method employs a chiral manganese(III)-salen complex as the catalyst and typically uses a stoichiometric oxidant like sodium hypochlorite (B82951) (bleach). wikipedia.orgsynarchive.com The development of this reaction in the early 1990s by Eric Jacobsen and Tsutomu Katsuki provided a significant advancement in asymmetric catalysis. wikipedia.org The mechanism is believed to involve a manganese(V)-oxo intermediate that transfers an oxygen atom to the alkene. wikipedia.orgorganic-chemistry.org While highly effective for certain substrates, particularly conjugated cis-olefins, the mechanism can be complex, with possibilities of concerted, metallaoxetane, or radical pathways depending on the substrate and reaction conditions. wikipedia.orgorganic-chemistry.orgpitt.edu
| Catalyst | Typical Oxidant | Substrate Scope |
| Chiral Manganese(III)-salen complex | Sodium Hypochlorite (NaOCl) | Effective for enantioselective epoxidation of unfunctionalized alkyl- and aryl-substituted alkenes, particularly cis-olefins. wikipedia.orgorganic-chemistry.orgsynarchive.com |
Development of Green Chemistry Synthetic Pathways
The development of environmentally benign synthetic routes for this compound production is a significant area of research, aligning with the principles of green chemistry to minimize hazardous substances and maximize efficiency.
Solvent-Free Reaction Methodologies
Solvent-free synthesis of this compound offers substantial environmental benefits by eliminating volatile organic compounds (VOCs), which are often toxic and contribute to pollution. One notable approach involves the use of phase-transfer catalysis (PTC) for the esterification of a cinnamate salt with epichlorohydrin (B41342), where epichlorohydrin itself can act as both a reactant and the reaction medium, thus avoiding the need for an additional solvent. phasetransfercatalysis.com This method is praised for its adherence to green chemistry principles. phasetransfercatalysis.com However, the large excess of epichlorohydrin required can be a drawback. phasetransfercatalysis.com To further enhance the greenness of the process, researchers have explored using an inert solvent like toluene, which has a similar boiling point to epichlorohydrin, allowing for a minimal excess of the reactant. phasetransfercatalysis.com This modification could potentially streamline the process by enabling a two-step reaction in the same solvent, reducing unit operations and the need for high-boiling point solvents like DMSO. phasetransfercatalysis.com
Another strategy for solvent-free synthesis is the copolymerization of this compound in molten states with various anhydrides, such as phthalic anhydride (B1165640) and succinic anhydride. researchgate.net This method avoids organic solvents like cyclohexanone. researchgate.net Additionally, microwave-assisted synthesis presents a rapid and solvent-free alternative for preparing related oligo(glycidyl ether)s, a technique that could potentially be adapted for this compound production. acs.org
Utilization of Renewable Feedstocks
The synthesis of this compound can be made more sustainable by utilizing renewable feedstocks. The cinnamate moiety is derived from cinnamic acid, which can be sourced from plants like cinnamon. mdpi.comresearchgate.net Cinnamic acid and its derivatives are considered valuable bio-based chemicals for polymer synthesis. researchgate.netnih.govacs.org The glycidyl group is typically derived from glycidol or its precursor, epichlorohydrin, which are conventionally produced from petroleum-based propylene (B89431). However, significant progress has been made in producing "bio-epichlorohydrin" from glycerol, a byproduct of biodiesel production. scribd.com Glycerol is an abundant and cost-effective renewable feedstock. scribd.com
Therefore, a greener synthetic pathway for this compound can be envisaged by combining plant-derived cinnamic acid with bio-based glycidol or epichlorohydrin. This approach aligns with the goal of reducing reliance on fossil fuels and developing a bio-based economy. nih.gov The use of vegetable oils and other biomass sources to produce the necessary chemical precursors is a key strategy in sustainable polymer chemistry. researchgate.netnih.govacs.org
Process Optimization and Reaction Engineering Studies
Reaction Condition Optimization for Enhanced Yield and Selectivity
The optimization of reaction parameters is a key aspect of chemical synthesis. For cinnamate esters, studies have systematically investigated the influence of various factors. In the biocatalytic synthesis of octyl cinnamate, Response Surface Methodology (RSM) was used to optimize reaction temperature, time, and ultrasonic power. mdpi.com The optimal conditions were found to be a temperature of 74.6 °C, a reaction time of 11.1 hours, and an ultrasonic power of 150 W, resulting in a molar conversion of 93.8%. mdpi.com
Similarly, for the enzymatic production of benzyl (B1604629) cinnamate, a Central Composite Rotational Design was employed to determine the optimal temperature and enzyme concentration. nih.gov The highest yield (97.6%) was achieved at 59 °C with a biocatalyst concentration of 4.4 mg/mL over 32 hours. nih.gov In conventional chemical synthesis, such as the Fischer esterification of trans-cinnamic acid to produce methyl cinnamate, optimization of catalyst loading and reaction time under both conventional heating and microwave irradiation has been shown to significantly improve yields. nsf.gov These optimization methodologies are directly applicable to the synthesis of this compound to maximize product output and minimize waste.
Interactive Data Table: Optimization of Cinnamate Ester Synthesis
| Product | Catalyst | Method | Optimized Parameters | Yield/Conversion |
| Octyl Cinnamate | Novozym® 435 | Ultrasound & Vacuum | 74.6 °C, 11.1 h, 150 W | 93.8% Conversion mdpi.com |
| Benzyl Cinnamate | Lipase (B570770) NS 88011 | Enzymatic Esterification | 59 °C, 4.4 mg/mL, 32 h | 97.6% Yield nih.gov |
| Methyl Cinnamate | Sulfuric Acid | Microwave Irradiation | 110 °C, 2 min | 97% Yield nsf.gov |
| Methyl Cinnamate | pTSA | Microwave Irradiation | 110 °C, 2 min | 91% Yield nsf.gov |
Continuous Flow Synthesis Techniques
Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, better process control, and easier scalability. rsc.orgbeilstein-journals.org This technology is particularly well-suited for reaction discovery and optimization. rsc.org The synthesis of various esters has been successfully adapted to continuous flow systems. For instance, the synthesis of cinnamamides from methyl cinnamates was achieved with high efficiency in a continuous-flow microreactor, with a maximum conversion of 91.3% in about 40 minutes. dntb.gov.ua
A novel continuous flow stirred multiphase reactor has been developed for phase-transfer catalyzed reactions, such as the synthesis of guaiacol (B22219) glycidyl ether, a compound structurally related to this compound. mdpi.com In this system, a 76% conversion and 85% selectivity were achieved in continuous mode, demonstrating the feasibility of continuously producing glycidyl ethers while reusing the catalyst phase. mdpi.com These examples highlight the significant potential for developing a continuous flow process for this compound production, which could lead to more efficient, safer, and scalable manufacturing. beilstein-journals.orgresearchgate.net The integration of inline purification techniques, such as extractions and crystallizations, within a continuous flow setup could further streamline the production process. beilstein-journals.org
Reaction Chemistry and Mechanistic Investigations of Glycidyl Cinnamate
Epoxide Ring-Opening Reactions
The strained three-membered ring of the glycidyl (B131873) group is susceptible to nucleophilic attack, leading to ring-opening reactions. These transformations can be initiated by a variety of nucleophiles and can be catalyzed by either acids or bases. The specific pathway and resulting product structure are highly dependent on the reaction conditions and the nature of the nucleophile.
Nucleophilic Ring-Opening Mechanisms with Heteroatom Nucleophiles (e.g., amines, alcohols, thiols)
The reaction of glycidyl cinnamate (B1238496) with heteroatom nucleophiles such as amines, alcohols, and thiols typically proceeds via a bimolecular nucleophilic substitution (S(_N)2) mechanism under neutral or basic conditions. libretexts.org In this pathway, the nucleophile directly attacks one of the electrophilic carbons of the epoxide ring. Due to steric hindrance, the attack preferentially occurs at the less substituted, terminal carbon atom of the glycidyl unit. libretexts.org
The reaction with primary or secondary amines, known as aminolysis, is a common method for the synthesis of β-amino alcohols. rsc.orgorganic-chemistry.orgresearchgate.net The nitrogen atom of the amine attacks the terminal carbon of the epoxide, leading to the opening of the ring and the formation of an alkoxide intermediate. Subsequent protonation of the alkoxide, typically by a solvent molecule or during workup, yields the final β-amino alcohol product. libretexts.org The general mechanism is illustrated with a primary amine (R-NH(_2)) as the nucleophile. The resulting product is a secondary amine and a secondary alcohol.
Similarly, alcohols (alcoholysis) and thiols (thiolysis) can act as nucleophiles to open the epoxide ring, forming β-alkoxy alcohols and β-thioether alcohols, respectively. ucdavis.educhemistrysteps.com These reactions are often catalyzed by a base, which deprotonates the alcohol or thiol to generate a more potent nucleophilic alkoxide (RO) or thiolate (RS) anion. The thiolate anion is generally a stronger nucleophile than the corresponding alkoxide. chemistrysteps.com
| Nucleophile | Product Type | General Reaction Conditions |
| Primary Amine (R-NH(_2)) | β-Amino alcohol | Neat or in a polar solvent, often with mild heating. rsc.orgorganic-chemistry.org |
| Alcohol (R-OH) | β-Alkoxy alcohol | Basic catalysis (e.g., NaOH, NaOR) to form the alkoxide. ucdavis.edu |
| Thiol (R-SH) | β-Thioether alcohol | Basic catalysis (e.g., NaSH, NaSR) to form the thiolate. chemistrysteps.com |
Acid-Catalyzed Ring-Opening Pathways
Under acidic conditions, the epoxide oxygen is first protonated by a Brønsted acid or coordinates to a Lewis acid. libretexts.orgviu.ca This activation makes the epoxide a much better electrophile and facilitates ring-opening by even weak nucleophiles. The protonated epoxide can be thought of as having significant carbocation character at the carbon atoms.
A key difference from the base-catalyzed mechanism is the regioselectivity of the nucleophilic attack. In the acid-catalyzed pathway, the nucleophile preferentially attacks the more substituted carbon atom of the epoxide. rsc.org This is because the more substituted carbon can better stabilize the partial positive charge that develops in the transition state, which has considerable S(_N)1 character. libretexts.orgviu.ca For glycidyl cinnamate, this means the attack occurs at the internal (C2) carbon of the glycidyl unit.
Various acids can be employed to catalyze this reaction. Brønsted acids like anhydrous HX (e.g., HBr, HCl) or sulfuric acid are effective. libretexts.org Lewis acids such as boron trifluoride (BF(_3)), tin tetrachloride (SnCl(_4)), and metal triflates (e.g., Al(OTf)(_3), Bi(OTf)(_3)) are also powerful catalysts for this transformation, promoting ring-opening with a range of nucleophiles. researchgate.netnih.gov For instance, the hydrolysis of epoxides to form diols is efficiently catalyzed by acids. viu.calibretexts.org
| Catalyst Type | Nucleophile | General Observations |
| Brønsted Acid (e.g., H(_2)SO(_4)) | Water (H(_2)O) | Leads to the formation of a 1,2-diol. viu.ca |
| Lewis Acid (e.g., FeCl(_3), Al(OTf)(_3)) | Alcohols, Amines | Enhances the electrophilicity of the epoxide for reaction with weak nucleophiles. researchgate.netnih.gov |
| Fluorinated Alcohols (e.g., HFIP) | Weak Nucleophiles | Act as promoters through hydrogen bonding, activating the epoxide. arkat-usa.org |
Regioselectivity and Stereochemistry in Ring-Opening Processes
The regioselectivity of the epoxide ring-opening of this compound is a critical aspect, primarily dictated by the reaction conditions.
Base-Catalyzed/Nucleophilic Conditions (S(_N)2-like): The nucleophile attacks the sterically less hindered terminal carbon (C3) of the glycidyl group. This is the standard pathway for strong nucleophiles in neutral or basic media. libretexts.org
Acid-Catalyzed Conditions (S(_N)1-like): The nucleophile attacks the more substituted internal carbon (C2). This carbon can better stabilize the developing positive charge in the transition state. rsc.org This pathway is favored in the presence of an acid catalyst.
The stereochemistry of the reaction is also well-defined. Both S(_N)1-like and S(_N)2 reactions proceed with an inversion of configuration at the carbon atom undergoing nucleophilic attack. lumenlearning.com Since the attack in an S(_N)2 reaction occurs from the backside relative to the C-O bond being broken, the stereocenter is inverted. libretexts.org In the acid-catalyzed reaction, although there is significant S(_N)1 character, the nucleophile still typically attacks from the side opposite to the bulky, protonated oxygen group, also resulting in an inversion of stereochemistry. This stereospecificity is crucial in the synthesis of chiral molecules from chiral epoxides. mdpi.com
| Condition | Mechanism Type | Site of Attack | Stereochemistry |
| Basic/Neutral | S(_N)2 | Less substituted carbon (C3) | Inversion of configuration |
| Acidic | S(_N)1-like | More substituted carbon (C2) | Inversion of configuration |
Intermolecular and Intramolecular Epoxide Reactivity
While the reactions discussed above are intermolecular (occurring between two separate molecules), it is also possible for this compound derivatives to undergo intramolecular ring-opening if a suitable nucleophile is tethered to the same molecule. Intramolecular reactions, especially those forming five- or six-membered rings, are often kinetically and thermodynamically favored over their intermolecular counterparts. beilstein-journals.org
An example of this is the intramolecular cyclization of aryl glycidyl ethers, which are structurally related to this compound. In the presence of a Lewis acid like FeCl(_3), the epoxide is activated, and a tethered electron-rich aromatic ring can act as an internal nucleophile, attacking the benzylic carbon of the epoxide to form a chromanol ring system. researchgate.netrsc.org For a hypothetical derivative of this compound containing a suitably positioned nucleophilic group (e.g., a phenol (B47542) or an amine on a modified cinnamate moiety), a similar intramolecular cyclization could be envisioned, leading to the formation of a heterocyclic product. The efficiency of such a reaction would depend on the length and flexibility of the tether connecting the nucleophile and the epoxide.
C=C Double Bond Reactivity of the Cinnamate Moiety
The carbon-carbon double bond in the cinnamate portion of this compound is electron-deficient due to conjugation with the carbonyl group of the ester. This makes it susceptible to addition reactions, particularly with nucleophiles (Michael addition) and radicals.
Radical Addition Reactions
The C=C double bond of the cinnamate ester can undergo radical addition reactions. These reactions are typically initiated by the decomposition of a radical initiator, such as benzoyl peroxide or 2,2'-azobisisobutyronitrile (AIBN), to generate free radicals. scite.ailibretexts.org
The mechanism involves a chain reaction with three main stages: initiation, propagation, and termination.
Initiation: The initiator (I) decomposes upon heating or irradiation to form radicals (R•). This radical then adds to the C=C double bond of the this compound molecule. The addition occurs regioselectively at the β-carbon (the carbon further from the ester group) to generate a more stable α-carbon radical, which is stabilized by resonance with the adjacent phenyl ring and carbonyl group. clockss.org
Propagation: The newly formed radical can then react with another monomer molecule in a similar fashion, leading to the growth of a polymer chain. This process, known as free-radical polymerization, is a common method for producing polymers from cinnamate esters. scite.airesearchgate.netreading.ac.uk The reaction propagates by adding monomer units in a head-to-tail fashion to maintain the formation of the more stable radical intermediate. libretexts.org
Termination: The chain reaction is terminated when two radicals combine or disproportionate.
Studies on the free-radical polymerization of cinnamate esters have shown that this reaction can be used to create thermoset resins. researchgate.netcapes.gov.br The reactivity of the cinnamate double bond towards radicals is a key feature in the design of crosslinkable polymers and materials. researchgate.netmdpi.com
Cycloaddition Reactions (e.g., [2+2] Photocycloaddition)
The cinnamate group in this compound is well-known for its participation in [2+2] photocycloaddition reactions. researchgate.netbournemouth.ac.uk Upon irradiation with ultraviolet (UV) light, the carbon-carbon double bond of the cinnamate moiety can dimerize with another cinnamate molecule to form a cyclobutane (B1203170) ring. bournemouth.ac.uknanoient.org This reaction is a cornerstone of photocurable polymers and photoresists. nanoient.org In solution, the predominant reaction upon irradiation is often trans-cis photoisomerization, while in the solid state or in a polymer film, the photocrosslinking via [2+2] cycloaddition becomes more significant. nanoient.org The efficiency of this photocrosslinking can be influenced by the incorporation of electron donor or acceptor groups at the para position of the phenyl ring of the cinnamic acid moiety. nanoient.org
The mechanism of the [2+2] photocycloaddition is a photochemical process that proceeds through the excitation of the cinnamate's π-electrons to a higher energy state, leading to the formation of a diradical intermediate which then cyclizes. bournemouth.ac.uk The regioselectivity of the cycloaddition, leading to different isomers of the cyclobutane ring (truxinic and truxillic acid derivatives), can be influenced by factors such as the crystalline packing of the molecules and the presence of sensitizers. nanoient.orgrsc.org
Besides the common [2+2] photocycloaddition, other cycloaddition reactions involving the cinnamate double bond are also possible. For instance, cinnamates can act as dienophiles in [4+2] cycloaddition reactions with suitable dienes. rsc.org These reactions are typically catalyzed by Lewis or Brønsted acids. rsc.org
Electrophilic Addition Pathways
The alkene functionality within the cinnamate group of this compound is susceptible to electrophilic addition reactions. savemyexams.com In these reactions, an electrophile attacks the electron-rich double bond, leading to the formation of a carbocation intermediate. This intermediate is then attacked by a nucleophile to yield the final addition product.
A classic example is the addition of hydrogen halides (H-X). The proton from the hydrogen halide acts as the electrophile, adding to the double bond to form the more stable carbocation (Markovnikov's rule). The halide ion then acts as the nucleophile, attacking the carbocation. The regioselectivity of this addition is governed by the stability of the carbocation intermediate, with the more substituted carbocation being favored. savemyexams.com
Halogens (e.g., Br₂) can also add across the double bond to form vicinal dihalides. This reaction often proceeds through a cyclic halonium ion intermediate, which is subsequently opened by the attack of a halide ion, typically resulting in anti-addition. The π-bond of the alkene attacks the halogen molecule, displacing a halide ion and forming the three-membered ring intermediate.
The rates of electrophilic addition to alkynes are generally slower than to alkenes, a factor to consider when both functionalities are present in a system. msu.edu The presence of electron-withdrawing groups on the double bond can decrease its nucleophilicity and thus slow down the rate of electrophilic addition. msu.edu
Ester Functionality Reactivity
The ester group in this compound presents another site for chemical transformations, primarily through transesterification and hydrolysis.
Transesterification is the process of exchanging the alcohol part of an ester with another alcohol. libretexts.org This reaction can be catalyzed by either an acid or a base.
In an acid-catalyzed mechanism , the carbonyl oxygen of the ester is protonated, which activates the carbonyl carbon towards nucleophilic attack by an alcohol. libretexts.org A tetrahedral intermediate is formed, followed by proton transfer and elimination of the original alcohol to yield the new ester. libretexts.org This process is reversible, and the equilibrium can be shifted by using a large excess of the reactant alcohol. libretexts.org
Base-catalyzed transesterification typically involves a nucleophilic alkoxide attacking the electrophilic carbonyl carbon of the ester to form a tetrahedral intermediate. This intermediate then collapses, eliminating the original alkoxide and forming the new ester.
Lipase-catalyzed transesterification has also been shown to be an effective method for preparing various alkyl cinnamates. nih.gov For instance, immobilized lipase (B570770) B from Candida antarctica has demonstrated high activity in the transesterification of short-chain alkyl cinnamates with fatty alcohols. nih.gov
A specific example of transesterification involving a cinnamate is the reaction of methyl cinnamate with (-)-menthol in the presence of butyllithium (B86547) in tetrahydrofuran (B95107) (THF) to produce (1R)-(-)-menthyl cinnamate. orgsyn.org
Ester hydrolysis is the cleavage of an ester bond by the addition of water to form a carboxylic acid and an alcohol. This reaction can be performed under acidic, basic, or neutral conditions.
Acid-catalyzed hydrolysis is the reverse of Fischer esterification. The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water, proton transfer, and elimination of the alcohol.
Base-catalyzed hydrolysis (saponification) is an irreversible process where a hydroxide (B78521) ion attacks the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses to form the carboxylate anion and the alcohol. The final step is an acid-base reaction between the carboxylate and the protonated alcohol.
The hydrolysis of glycidyl ethers can be achieved in pressurized water media without a catalyst. tsijournals.com Additionally, esterases can be employed for the hydrolysis of cinnamate esters. For example, a specific esterase has shown activity in hydrolyzing methyl cinnamate. nih.gov
Transesterification Mechanisms
Kinetic and Thermodynamic Analyses of this compound Reactions
Understanding the kinetics and thermodynamics of the reactions of this compound is crucial for controlling reaction outcomes and optimizing process conditions.
The rate of a chemical reaction is described by a rate law, which expresses the reaction rate as a function of the concentrations of the reactants and a rate constant. libretexts.orguwo.ca The rate law for a reaction must be determined experimentally. savemyexams.com
For a reaction of the general form: aA + bB → Products
The rate law is typically expressed as: Rate = k[A]ⁿ[B]ᵐ
The reaction order can be determined by the initial rates method, where the initial concentration of one reactant is varied while the others are kept constant, and the effect on the initial reaction rate is observed. livingston.org For example, if doubling the concentration of a reactant doubles the rate, the reaction is first order with respect to that reactant. If doubling the concentration quadruples the rate, the reaction is second order. livingston.org
For complex reactions involving multiple steps, the rate law is often determined by the slowest step, known as the rate-determining step. savemyexams.com
In the context of this compound, kinetic studies could involve monitoring the disappearance of the cinnamate double bond during photocycloaddition using techniques like UV-Vis spectroscopy, or following the change in concentration of reactants during ester hydrolysis or transesterification via chromatography. In-situ NMR kinetics has been used to study the copolymerization of this compound. researchgate.netuni-mainz.de
For instance, the kinetics of the [2+2] cycloaddition reaction could be studied by measuring the quantum yield of the reaction under different conditions. The rate law for the electrophilic addition of HBr could be determined by measuring the initial rate of reaction at various concentrations of this compound and HBr.
The following table presents a hypothetical set of data for the determination of the rate law for the reaction of this compound (GC) with a generic electrophile (E).
| Experiment | [GC] (mol/L) | [E] (mol/L) | Initial Rate (mol/L·s) |
| 1 | 0.10 | 0.10 | 2.5 x 10⁻⁴ |
| 2 | 0.20 | 0.10 | 5.0 x 10⁻⁴ |
| 3 | 0.10 | 0.20 | 1.0 x 10⁻³ |
From this data, by comparing experiments 1 and 2, doubling the concentration of GC while keeping [E] constant doubles the rate, indicating the reaction is first order with respect to GC. Comparing experiments 1 and 3, doubling the concentration of E while keeping [GC] constant quadruples the rate, indicating the reaction is second order with respect to E. Therefore, the rate law would be: Rate = k[GC][E]². The rate constant, k, can then be calculated using the data from any of the experiments.
Activation Energy and Pre-exponential Factor Calculations
The activation energy (Ea) and the pre-exponential factor (A) are critical parameters in the Arrhenius equation, which describes the temperature dependence of reaction rates. These values provide insight into the energy barrier that must be overcome for a reaction to occur and the frequency of effective collisions between reactant molecules, respectively.
Theoretical approaches, such as Density Functional Theory (DFT), have been suggested to explain the differing bond lengths and reactivities in the epoxide rings of such monomers, but specific calculated values for Ea and A for this compound reactions were not found in the surveyed literature. researchgate.net For context, studies on similar compounds, such as the base-catalyzed reaction of glycidyl phenyl ether with glycol dimercaptoacetate, have reported activation energies for elementary reaction steps, for example, 17.8 kJ mol⁻¹ for the deprotonation of thiol and 23.4 kJ mol⁻¹ for the ring-opening reaction. However, it is crucial to note that these values are not directly transferable to this compound.
Table 1: Activation Energy and Pre-exponential Factor for this compound Reactions
| Reaction Pathway | Activation Energy (Ea) | Pre-exponential Factor (A) | Source |
| Homopolymerization | Data not available | Data not available | |
| Copolymerization with EEGE | Data not available | Data not available |
Data specific to this compound is not available in the reviewed literature. The table is presented to highlight the absence of this information.
Enthalpy and Entropy Changes in Reaction Pathways
The thermodynamic feasibility and spontaneity of a reaction are governed by the changes in enthalpy (ΔH) and entropy (ΔS). Enthalpy change reflects the heat absorbed or released during a reaction, while entropy change indicates the change in disorder or randomness of the system. For a polymerization reaction to be thermodynamically favorable, the Gibbs free energy change (ΔG = ΔH - TΔS) must be negative.
The polymerization of cyclic monomers, such as the epoxide ring in this compound, is typically an exothermic process (negative ΔH) driven by the release of ring strain. This favorable enthalpy change is often counteracted by a decrease in entropy (negative ΔS) as the disordered monomer molecules form an ordered polymer structure. researchgate.net
Specific experimental or calculated values for the enthalpy and entropy of polymerization for this compound could not be located in the available literature. While thermodynamic properties for related cinnamate derivatives like ethyl (E)-cinnamate have been determined, these pertain to properties like the enthalpy of formation and vaporization, not the enthalpy of polymerization. Similarly, while research on other glycidyl ether polymerizations discusses the thermodynamic driving forces, quantitative data for this compound itself is absent.
Table 2: Enthalpy and Entropy Changes for this compound Reaction Pathways
| Reaction Pathway | Enthalpy Change (ΔH) | Entropy Change (ΔS) | Source |
| Homopolymerization | Data not available | Data not available | |
| Copolymerization with EEGE | Data not available | Data not available |
Specific thermodynamic data for this compound reactions are not available in the reviewed literature. The table is included to illustrate this data gap.
Polymerization Science and Glycidyl Cinnamate As a Monomer/crosslinker
Homopolymerization Studies of Glycidyl (B131873) Cinnamate (B1238496)
The dual functionality of glycidyl cinnamate allows for homopolymerization to occur through two distinct pathways: ring-opening of the epoxide group or polymerization of the vinyl group on the cinnamate moiety.
The epoxide ring of this compound is susceptible to cationic ring-opening polymerization (CROP), which proceeds while preserving the pendant cinnamate group for subsequent reactions like photocrosslinking. Research has demonstrated the successful homopolymerization of this compound via a monomer-activated epoxide ring-opening polymerization (MAROP) mechanism. researchgate.net This process can be catalyzed by systems such as triisobutylaluminum (B85569) (i-Bu₃Al) in combination with an initiator like tetraoctylammonium bromide (NOctBr₄). researchgate.net
In one study, the homopolymerization of this compound yielded poly(this compound) (PGC) with an apparent molecular weight (Mₙ) of 2,600 g/mol and a dispersity (Đ) of 1.34. researchgate.net More recent advancements have utilized organocatalysis, specifically an acid-excess Lewis pair type organocatalyst, for the alcohol-initiated homopolymerization of this compound. This method provides excellent control, resulting in polyethers with 100% pendant-group fidelity, controlled molar masses up to 63.9 kg/mol , and low dispersity. acs.org This epoxy-selective polymerization ensures the vinyl group of the cinnamate remains intact for potential post-polymerization modification. acs.org
The carbon-carbon double bond in the cinnamate group allows for radical polymerization. While the homopolymerization of vinyl monomers bearing cinnamate ester groups can be initiated by radical and ionic initiators, radical polymerization often results in soluble polymers with low conversion. nanoient.org Cationic polymerization, in contrast, has been shown to produce soluble polymers in high yields for similar monomers. nanoient.org For this compound specifically, the focus has largely been on leveraging the cinnamate group for photocrosslinking rather than for linear homopolymerization. Upon irradiation with UV light, the cinnamate units undergo a [2+2] cycloaddition, forming cyclobutane (B1203170) rings and leading to a crosslinked, insoluble network. nanoient.orgacs.orgnih.gov This photocrosslinking is the predominant reaction in the solid state (e.g., in a polymer film), whereas trans-cis photoisomerization is more common in solution. nanoient.org
Cationic Ring-Opening Homopolymerization of the Epoxide
Copolymerization Strategies Involving this compound
This compound's ability to copolymerize with a variety of other monomers opens up pathways to a wide range of functional polymers. These copolymers combine the properties of the comonomers with the photosensitive nature of the this compound units.
This compound can be copolymerized with other glycidyl ethers via ring-opening polymerization. A notable example is the copolymerization with ethoxyethyl glycidyl ether (EEGE) using a triisobutylaluminum (i-Bu₃Al) catalyst and a tetraoctylammonium bromide (NOctBr₄) initiator. researchgate.net This monomer-activated ring-opening polymerization yields aliphatic polyether copolymers. researchgate.net Kinetic studies using in-situ ¹H NMR have indicated a gradient-like distribution of the monomers within the polymer chain, with reactivity ratios determined as r(EEGE) = 0.28 and r(GC) = 3.6. researchgate.net This suggests that this compound is significantly more reactive than EEGE under these conditions. researchgate.net The resulting copolymers have molecular weights ranging from 1,900 to 3,700 g/mol with dispersities below 1.34. researchgate.net
| Comonomer | Catalyst/Initiator | Polymerization Type | Key Findings | Reference(s) |
| Ethoxyethyl glycidyl ether (EEGE) | i-Bu₃Al / NOctBr₄ | Monomer-Activated Ring-Opening Polymerization (MAROP) | Gradient copolymer structure; Mₙ = 1,900-3,700 g/mol , Đ < 1.34; Reactivity Ratios: r(EEGE) = 0.28, r(GC) = 3.6 | researchgate.net |
The vinyl group of the cinnamate moiety allows for radical copolymerization with various vinyl monomers. However, a more common and effective strategy is to utilize the epoxide ring of this compound in reactions with comonomers that also possess a polymerizable vinyl group, such as glycidyl methacrylate (B99206) (GMA).
Studies have explored the radical copolymerization of this compound with glycidyl methacrylate, resulting in new photosensitive copolymers containing both cyclopropane (B1198618) and epoxy groups. bibliomed.org Similarly, research on the copolymerization of other cinnamic monomers with methyl acrylate (B77674) (MA) and styrene (B11656) (St) has shown that while the reactivity ratios for the cinnamic monomers are close to zero, they can be incorporated into the copolymer, significantly increasing the glass transition temperature. nih.gov Controlled radical polymerization techniques like RAFT have been used to create copolymers of N-isopropylacrylamide and a cinnamide monomer, yielding materials with tunable thermoresponsive properties. nih.gov
| Comonomer | Polymerization Type | Resulting Polymer Properties | Key Findings | Reference(s) |
| Glycidyl Methacrylate (GMA) | Radical Copolymerization | Photosensitive copolymers with epoxy groups | Creates polymers with multiple reactive sites for crosslinking. | bibliomed.orgw-science.comsciencepublishinggroup.com |
| Methyl Acrylate (MA) / Styrene (St) | Controlled Radical Copolymerization (general for cinnamic monomers) | Increased glass transition temperature | Cinnamic monomers have low reactivity ratios but can be incorporated to modify thermal properties. | nih.gov |
Photosensitive polyesters can be synthesized through the ring-opening alternating copolymerization of this compound with cyclic anhydrides. researchgate.net This reaction has been successfully carried out with phthalic anhydride (B1165640), maleic anhydride, and succinic anhydride. researchgate.net The copolymerization can be performed in solution or in a molten state. These reactions create polyesters with pendant cinnamate groups that can be photocrosslinked. researchgate.net Organocatalytic methods have also been shown to be effective for the alternating copolymerization of this compound with cyclic anhydrides, producing well-defined polyesters. acs.org
The reaction of the epoxy group in this compound with amines is another important crosslinking and polymerization strategy, analogous to the curing of standard epoxy resins. kpi.ua While direct copolymerization studies are less common, the chemistry of the epoxy-amine reaction is well-established. Primary and secondary amines can open the epoxide ring to form β-hydroxy amines, leading to crosslinked networks. kpi.uanih.gov In the context of this compound, this reaction would produce a polymer network where the cinnamate functionality remains available for further modification or provides specific material properties.
| Comonomer Type | Specific Monomers | Polymerization Type | Resulting Polymer | Reference(s) |
| Cyclic Anhydrides | Phthalic anhydride, Maleic anhydride, Succinic anhydride | Ring-Opening Alternating Copolymerization | Photosensitive polyesters with pendant cinnamate groups | researchgate.netacs.org |
| Amines | Primary and Secondary Amines (general) | Ring-Opening Addition (Curing) | Crosslinked polymer network with β-hydroxy amine linkages and pendant cinnamate groups | kpi.uanih.gov |
Ring-Opening Copolymerization with Anhydrides and Amines
Crosslinking Chemistry and Network Formation
The dual functionality of this compound allows for the formation of crosslinked polymer networks through various mechanisms, leading to materials with enhanced thermal and mechanical stability.
Mechanisms of Crosslinking Reactions (e.g., epoxy-amine curing)
The epoxy group of this compound can undergo ring-opening reactions with a variety of curing agents, most notably amines, to form a crosslinked network. mdpi.commdpi.com This process, known as epoxy-amine curing, is a well-established method for producing high-performance thermosetting polymers. mdpi.commdpi.comresearchgate.net The reaction involves the nucleophilic attack of the amine on the carbon atom of the epoxy ring, leading to the formation of a hydroxyl group and a secondary amine. This secondary amine can then react with another epoxy group, propagating the crosslinking process and ultimately forming a three-dimensional network. mdpi.com
The reactivity of the epoxy ring can be influenced by adjacent chemical groups. For instance, glycidates, which have an ester group adjacent to the epoxy moiety, have shown higher reactivity towards amines compared to analogous glycidyl ethers, allowing for curing at lower temperatures. mdpi.com This suggests that the cinnamate ester group in this compound could similarly influence its curing behavior. The curing process can be monitored using techniques like differential scanning calorimetry (DSC), which can determine the heat of reaction and the activation energy of the curing process. mdpi.com
The stoichiometry between the epoxy groups and the amine curing agent is a critical parameter that dictates the final properties of the crosslinked network. Varying the amine-to-epoxy ratio can control the degree of crosslinking and, consequently, the mechanical properties of the resulting thermoset. mdpi.com
Photocrosslinking Capabilities of the Cinnamate Moiety
The cinnamate group in this compound provides a pathway for photocrosslinking upon exposure to ultraviolet (UV) light. nih.govnanoient.org This process occurs through a [2+2] cycloaddition reaction between the double bonds of adjacent cinnamate moieties, resulting in the formation of a cyclobutane ring. nih.govrsc.org This dimerization leads to the formation of a crosslinked polymer network without the need for a photoinitiator, offering a mild and controllable crosslinking method. nih.govrsc.org
The efficiency of photocrosslinking can be influenced by several factors, including the wavelength of UV light. Photodimerization is typically dominant at wavelengths longer than 260 nm, while photocleavage of the cyclobutane ring can occur at wavelengths shorter than 260 nm, introducing a degree of reversibility to the crosslinking process. nih.gov The rate of photocrosslinking is often rapid in the initial stages of irradiation and then slows down, with complete crosslinking sometimes being difficult to achieve. nanoient.org The concentration of the polymer and the solvent used can also affect the rate of crosslinking. nanoient.org
This photocrosslinking capability has been utilized in various polymer systems. For example, polymers with pendant cinnamate groups have been shown to become insoluble upon UV irradiation due to the formation of a crosslinked network. nanoient.org This property is valuable in applications such as photoresists.
Dual-Curing Systems Involving Both Functionalities
The presence of both epoxy and cinnamate groups in this compound opens up the possibility of creating dual-curing systems. mdpi.com These systems combine two distinct polymerization or crosslinking reactions in a single formulation, which can be triggered sequentially or simultaneously. mdpi.com This approach allows for greater control over the curing process and the final properties of the material.
A typical dual-curing system involving this compound could utilize an initial UV-curing step to crosslink the cinnamate groups, followed by a thermal curing step to react the epoxy groups with a suitable curing agent. mdpi.commdpi.com This sequential process can be advantageous in applications like 3D printing, where the initial UV cure provides shape retention, and the subsequent thermal cure enhances the mechanical properties of the final object. mdpi.com
For example, a dual-curing system has been described based on an acrylic mixture containing a hydroxyl-functional dimethacrylate, which was first UV-cured and then thermally co-cured with an isocyanate to form a polyurethane network. mdpi.com Similarly, formulations combining acrylate and epoxy monomers can be dual-cured, with a radical photoinitiator for the acrylate polymerization and a thermal initiator for the epoxy reaction. mdpi.com The compatibility and phase behavior of the resulting interpenetrating polymer networks (IPNs) are crucial for achieving desirable material properties. mdpi.com
Polymer Microstructure and Architecture Analysis
The polymerization and crosslinking of this compound lead to complex polymer microstructures and architectures that significantly influence the material's macroscopic properties.
Branching Density and Network Connectivity
Branching is a key structural feature in polymers that affects properties such as melt strength, viscosity, and crystallization behavior. kinampark.comnih.gov In polymers derived from this compound, branching can be introduced during both the initial polymerization and the subsequent crosslinking stages.
The concept of branching density , defined as the number of side chains per unit of the main polymer chain, is a crucial parameter for characterizing branched polymers. mdpi.com In the context of graft copolymers utilizing this compound, the branching density can be controlled by the number of grafting sites on the backbone polymer and the efficiency of the grafting reaction. mdpi.com
Network connectivity refers to the structure of the crosslinked polymer network, including the number and distribution of crosslinks. science.gov In this compound-based systems, the network connectivity is determined by the extent of both the epoxy-amine curing and the photocrosslinking of the cinnamate groups. A higher degree of crosslinking leads to a more densely connected network, which generally results in a material with higher stiffness and thermal stability but potentially lower flexibility.
The analysis of branching density and network connectivity can be performed using various techniques. Size-exclusion chromatography coupled with multi-angle light scattering (SEC-MALS) is a powerful tool for determining the molar mass and size of branched polymers, allowing for the calculation of branching parameters. kinampark.com Spectroscopic methods like nuclear magnetic resonance (NMR) can provide detailed information about the chemical structure and the degree of branching or crosslinking. mdpi.com The swelling behavior of crosslinked networks in a suitable solvent can also provide an indirect measure of the crosslink density. cmu.edu
For example, a study on long-chain branched polylactide revealed a critical branching density above which the zero-shear viscosity and melt strength increased sharply due to the entanglement of neighboring branched chains. nih.gov This highlights the profound impact of branching architecture on polymer properties.
Stereoregularity in Polymer Chains
Stereoregularity refers to the spatial arrangement, or tacticity, of pendant groups along a polymer chain, which profoundly influences the material's physical properties such as crystallinity, melting point, and mechanical strength. numberanalytics.com The three primary classifications of tacticity are:
Isotactic: All pendant groups are on the same side of the polymer backbone.
Syndiotactic: Pendant groups are on alternating sides of the backbone.
Atactic: Pendant groups are randomly arranged along the backbone.
Achieving high stereoregularity typically requires specific catalysts and polymerization conditions. numberanalytics.com In the case of this compound, polymerization via monomer-activated epoxide ring-opening polymerization (MAROP) has been shown to produce polymers with an atactic structure. researchgate.net This random arrangement of the cinnamate side groups results in amorphous materials. While specific research focused on synthesizing isotactic or syndiotactic poly(this compound) is limited, studies on analogous functional epoxides offer insights. For instance, the polymerization of enantiopure glycidyl butyrates using certain catalysts has successfully yielded polymers with controlled stereoregularity, specifically isotacticity. researchgate.net This suggests a potential pathway for controlling the stereochemistry of poly(this compound), although it remains an area for further exploration. The use of long aliphatic side-chain epoxides has also been noted to impart crystallinity even in atactic polymers, indicating that side-chain engineering can influence polymer morphology. researchgate.net
Sequence Distribution in Copolymers
Sequence distribution, which describes the arrangement of different monomer units within a copolymer chain, is critical for tailoring the final properties of the material. The copolymerization of this compound (GC) with other monomers, such as glycidyl ethers, has been investigated to create polymers with combined functionalities.
A study on the copolymerization of this compound with ethoxyethyl glycidyl ether (EEGE) using a monomer-activated epoxide ring-opening polymerization (MAROP) process provided detailed insights into the resulting copolymer structure. researchgate.net Through in-situ ¹H NMR kinetic studies, researchers determined that the copolymerization leads to a gradient-like distribution of the monomer units rather than a random or block arrangement. researchgate.net This outcome is a direct result of the differing reactivities of the two monomers under these specific polymerization conditions.
The reactivity ratios, which quantify the tendency of a growing polymer chain ending in one monomer to add the same or the other monomer, were calculated to be significantly different for GC and EEGE. researchgate.net
| Monomer | Reactivity Ratio (r) | Reference |
|---|---|---|
| This compound (GC) | 3.6 | researchgate.net |
| Ethoxyethyl Glycidyl Ether (EEGE) | 0.28 | researchgate.net |
Since the reactivity ratio of this compound (rGC) is much greater than 1 and that of ethoxyethyl glycidyl ether (rEEGE) is much less than 1, GC is incorporated into the growing polymer chain at a much faster rate. researchgate.net Consequently, the polymer chains are initially rich in GC units. As the concentration of GC is depleted, EEGE begins to incorporate more frequently, leading to a gradient copolymer structure. researchgate.net This ability to control sequence distribution is fundamental for designing copolymers with precisely tuned properties. researchgate.netacs.org
Post-Polymerization Modification of this compound-Derived Polymers
Post-polymerization modification (PPM) is a powerful strategy for synthesizing functional polymers by chemically altering a pre-existing polymer backbone. rsc.orgresearchgate.net This approach allows for the introduction of functionalities that might not be compatible with the initial polymerization conditions. cmu.edu Polymers derived from this compound are excellent candidates for PPM due to the reactive nature of the pendant cinnamate group and the potential for modification of the polyether backbone.
The primary and most significant post-polymerization modification of these materials involves the cinnamate unit's photoreactivity. When films of polymers containing pendant cinnamate groups are exposed to ultraviolet (UV) radiation, they undergo a [2+2] cycloaddition reaction. nanoient.orgkoreascience.kr This reaction forms cyclobutane rings between adjacent cinnamate moieties on different polymer chains, resulting in a crosslinked, insoluble network. nanoient.orgnih.gov This photocrosslinking is the basis for their application as photosensitive materials (photoresists). nanoient.org In solution, the predominant reaction upon irradiation is often trans-cis photoisomerization, although crosslinking can also occur. nanoient.org
Furthermore, if this compound is polymerized through its epoxy ring, the resulting polyether backbone contains secondary hydroxyl groups generated from the ring-opening. These hydroxyls can serve as sites for further chemical reactions. More significantly, if this compound were incorporated into a polymer via its double bond (e.g., through radical copolymerization with a vinyl monomer), the pendant epoxy groups would be available for a wide array of modifications. Drawing a direct analogy from the extensively studied poly(glycidyl methacrylate) (PGMA), which also contains pendant epoxide rings, these groups can undergo highly efficient nucleophilic ring-opening reactions. rsc.orgrsc.orgrsc.org This versatility allows for the creation of a diverse family of functional polymers from a single precursor.
| Reaction Type | Nucleophile | Resulting Functionality | Reference |
|---|---|---|---|
| Amine-epoxy | Primary or Secondary Amines | Amino alcohol | rsc.org |
| Thiol-epoxy | Thiols | Thioether and hydroxyl | rsc.org |
| Azide-epoxy | Sodium Azide | Azido alcohol | rsc.org |
| Acid-epoxy | Carboxylic Acids | Ester and hydroxyl | rsc.org |
| Hydrolysis | Water (acid/base catalyzed) | Diol | rsc.org |
This dual capacity for modification—photocrosslinking via the cinnamate group and chemical transformation via the epoxide—makes this compound a uniquely versatile building block in polymer chemistry.
Structure-Reactivity Relationships in this compound Polymerization
The polymerization behavior of this compound is governed by the structure-reactivity relationships of its two distinct functional groups: the epoxide ring and the cinnamate double bond. polysciences.com The choice of polymerization conditions dictates which group reacts, a concept known as chemoselectivity, which is essential for producing polymers with desired architectures and functionalities.
Reactivity of the Epoxide Ring: The three-membered oxirane ring is strained and highly susceptible to ring-opening polymerization (ROP) under anionic, cationic, or coordination catalysis. researchgate.netgoogle.com In monomer-activated anionic ROP, the epoxide of this compound has demonstrated exceptionally high reactivity. researchgate.net As shown by its reactivity ratio (rGC = 3.6) in copolymerization with ethoxyethyl glycidyl ether (rEEGE = 0.28), the this compound monomer is consumed much more rapidly. researchgate.net Density functional theory (DFT) calculations have suggested that this enhanced reactivity may be attributed to differences in the epoxide ring's bond lengths compared to other glycidyl ethers. researchgate.net This high reactivity allows for the selective polymerization through the epoxy group, leaving the cinnamate functionality intact along the polymer backbone, available for subsequent photocrosslinking. researchgate.net
Reactivity of the Cinnamate Group: The carbon-carbon double bond within the cinnamate group (an α,β-unsaturated ester) can participate in polymerization, typically through radical mechanisms. However, 1,2-disubstituted olefins like cinnamic acid and its esters are generally known to have low reactivity in radical homopolymerization. acs.orgnih.gov This is due to steric hindrance and the formation of a resonance-stabilized radical upon addition, which is less reactive toward further propagation. While they can be copolymerized with more reactive vinyl monomers, their incorporation rate is often low. acs.orgnih.gov In the context of this compound-derived polymers, the most significant reaction of the cinnamate group is not chain propagation but the [2+2] photocycloaddition that occurs during post-polymerization crosslinking. koreascience.kr
The ability to selectively polymerize one functional group while preserving the other is a key advantage. By employing ROP methods, a linear polymer with pendant, photoreactive cinnamate groups can be synthesized. researchgate.net Conversely, initiating polymerization through the cinnamate's double bond would yield a polymer with pendant, reactive epoxy groups, analogous to poly(glycidyl methacrylate). researchgate.netrsc.org This selective reactivity, rooted in the distinct chemical nature of the epoxide and the unsaturated ester, allows for precise control over the synthesis of functional and stimuli-responsive polymeric materials.
Advanced Analytical Methodologies for Glycidyl Cinnamate Research
High-Resolution Spectroscopic Characterization
High-resolution spectroscopy offers unparalleled insight into the molecular architecture of Glycidyl (B131873) Cinnamate (B1238496) and its polymers. Techniques such as Nuclear Magnetic Resonance (NMR), vibrational spectroscopy, and mass spectrometry are indispensable for detailed structural and functional group analysis.
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the microstructural analysis of polymers. iupac.org For complex polymers derived from Glycidyl Cinnamate, one-dimensional (1D) NMR spectra can be challenging to interpret due to overlapping signals. Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), provide enhanced resolution by dispersing the signals across a second dimension, facilitating unambiguous assignments of proton (¹H) and carbon (¹³C) signals. iupac.orgresearchgate.net
Solid-State NMR (ssNMR) is particularly valuable for characterizing insoluble or cross-linked polymers, which are common outcomes of this compound polymerization and modification. mdpi.com By employing techniques like Magic Angle Spinning (MAS), ssNMR can provide high-resolution spectra of solid samples, offering insights into the molecular packing, conformation, and dynamics of the polymer chains in the solid state. mdpi.comnih.gov For paramagnetic systems, which can arise from the incorporation of certain catalysts or additives, advanced ssNMR methods can overcome the challenges of signal broadening to provide valuable structural information. nih.govrsc.org
Table 1: Key 2D NMR Techniques for this compound Polymer Analysis
| Technique | Information Provided | Application to this compound Polymers |
| HSQC | Direct one-bond ¹H-¹³C correlations | Assignment of protonated carbons in the glycidyl and cinnamate moieties. |
| HMBC | Long-range (2-3 bond) ¹H-¹³C correlations | Elucidation of connectivity between monomer units, end-group analysis. |
| COSY | Correlation of coupled protons (¹H-¹H) | Identification of spin systems within the monomer units. |
| NOESY/ROESY | Through-space proton-proton correlations | Determination of stereochemistry and spatial proximity of polymer segments. researchgate.net |
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is a cornerstone for monitoring chemical reactions and identifying functional groups in real-time. americanpharmaceuticalreview.comclairet.co.uk These techniques are highly complementary; FT-IR is sensitive to vibrations of polar functional groups, while Raman spectroscopy excels in detecting vibrations of non-polar and symmetric bonds. mt.comlabmanager.com
For this compound, FT-IR spectroscopy is invaluable for tracking the progress of polymerization reactions. The disappearance of the characteristic absorption bands of the epoxide ring (around 910 cm⁻¹) and the carbon-carbon double bond of the cinnamate group (around 1640 cm⁻¹) can be monitored to determine reaction kinetics and completion. researchgate.net Concurrently, the appearance of new bands, such as the broad hydroxyl (-OH) stretch resulting from epoxide ring-opening, provides evidence of the polymerization mechanism.
Raman spectroscopy offers a powerful alternative, particularly for in-situ reaction monitoring in aqueous or heterogeneous systems, as water is a weak Raman scatterer. mt.com It can provide detailed information about the carbon-carbon backbone of the resulting polymer and changes in the aromatic ring of the cinnamate moiety. The combination of both FT-IR and Raman provides a comprehensive picture of the chemical transformations occurring during the synthesis and modification of this compound polymers. researchgate.net
Table 2: Characteristic Vibrational Frequencies for this compound Analysis
| Functional Group | FT-IR Wavenumber (cm⁻¹) | Raman Shift (cm⁻¹) | Significance |
| Epoxide Ring | ~910 | Weak | Monitoring of ring-opening polymerization. |
| C=C (Cinnamate) | ~1640 | Strong | Tracking of cycloaddition or radical polymerization. |
| C=O (Ester) | ~1720 | Moderate | Confirmation of the cinnamate ester group. |
| Aromatic Ring | ~1600, 1580, 1500 | Strong | Characterization of the cinnamate side chain. |
| -OH | ~3400 (broad) | Weak | Indication of epoxide ring-opening products. |
High-Resolution Mass Spectrometry (HRMS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry are essential tools for the detailed analysis of oligomers and polymers, providing precise mass measurements that allow for the determination of elemental compositions and the identification of end-group functionalities.
HRMS, often coupled with liquid chromatography (LC-MS), enables the accurate mass measurement of individual oligomeric species. spectroscopyonline.com This precision is critical for confirming the chemical structure of monomers and for identifying the byproducts and intermediates formed during polymerization. The high resolving power of modern mass spectrometers can distinguish between species with very similar mass-to-charge ratios, which is crucial for analyzing complex reaction mixtures. spectroscopyonline.com
MALDI-TOF MS is particularly well-suited for the analysis of synthetic polymers, as it can ionize large macromolecules with minimal fragmentation, providing a distribution of molecular weights for the entire polymer sample. csic.es For polymers of this compound, MALDI-TOF analysis can verify the controlled nature of the polymerization by showing a series of peaks corresponding to the repeating monomer unit. researchgate.net The mass of these peaks can be used to identify the chemical nature of the polymer end-groups, which provides valuable information about the initiation and termination mechanisms of the polymerization process. csic.esresearchgate.net
Table 3: Mass Spectrometry Techniques for this compound Polymer Characterization
| Technique | Primary Information | Advantages for this compound Analysis |
| HRMS (e.g., ESI-TOF) | Accurate mass of small molecules and oligomers | Precise determination of elemental composition, identification of impurities and byproducts. uu.nl |
| MALDI-TOF MS | Molecular weight distribution, end-group analysis | Characterization of polydispersity, confirmation of polymer structure and polymerization mechanism. researchgate.netresearchgate.net |
Vibrational Spectroscopy (FT-IR, Raman) for Reaction Monitoring and Functional Group Analysis
Chromatographic Separation Techniques for Reaction Mixture Analysis
Chromatography is a fundamental separation science that plays a critical role in the analysis of this compound reaction mixtures, enabling the purification of products and the characterization of polymer properties. moravek.com
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for determining the molecular weight averages (such as number-average, Mn, and weight-average, Mw) and the molecular weight distribution (polydispersity index, PDI = Mw/Mn) of polymers. wikipedia.orgoecd.org The technique separates polymer molecules based on their hydrodynamic volume in solution. youtube.com Larger molecules elute first from the GPC column, while smaller molecules penetrate the porous packing material and elute later.
For polymers synthesized from this compound, GPC is essential for assessing the outcome of the polymerization. researchgate.net A narrow PDI (close to 1.0) is often indicative of a controlled or living polymerization process, a desirable feature for creating well-defined polymer architectures. researchgate.net By calibrating the GPC system with polymer standards of known molecular weight (e.g., polystyrene), the molecular weight of the this compound polymers can be accurately determined. wikipedia.org This information is crucial as the molecular weight and its distribution significantly influence the physical and mechanical properties of the final material.
High-Performance Liquid Chromatography (HPLC) is a versatile and powerful technique for separating, identifying, and quantifying the individual components in a mixture. carlroth.com It is widely used to assess the purity of the this compound monomer and to profile the complex mixtures that result from its polymerization or modification reactions. moravek.comresearchgate.net
By selecting an appropriate stationary phase (e.g., reversed-phase C18) and mobile phase, HPLC can effectively separate the unreacted monomer, initiator, catalyst, and various oligomeric species. specificpolymers.com Coupled with a suitable detector, such as a UV-Vis detector (which is sensitive to the chromophoric cinnamate group) or a mass spectrometer (LC-MS), HPLC provides both qualitative and quantitative information about the reaction progress. thermofisher.com This allows for the optimization of reaction conditions to maximize the yield of the desired product and minimize the formation of impurities. The purity of the final polymer product can also be rigorously assessed to ensure it meets the required specifications for its intended application.
Gel Permeation Chromatography (GPC) for Molecular Weight Distribution Determination in Polymers
Thermal Analysis Techniques for Reaction Process Elucidation
Thermal analysis techniques are indispensable in the study of polymers derived from this compound, offering critical insights into the energetic and mass-related changes that occur during polymerization and subsequent thermal degradation. These methods provide a quantitative understanding of reaction kinetics, thermal stability, and the fundamental processes governing the material's lifecycle.
Differential Scanning Calorimetry (DSC) for Polymerization Exotherms and Curing Kinetics
Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to characterize the curing and polymerization of this compound-based systems. nih.govtorontech.com By precisely measuring the difference in heat flow between a sample and a reference as a function of temperature or time, DSC can quantify the exothermic heat released during cross-linking reactions. torontech.comtainstruments.com This information is crucial for understanding the curing kinetics, including the rate of reaction, the total heat of polymerization (enthalpy), and the glass transition temperature (Tg) of the cured polymer. tainstruments.comresearchgate.net
The polymerization of glycidyl monomers is an exothermic process, which is represented as a distinct peak in a DSC thermogram. nih.gov The area under this peak is directly proportional to the total enthalpy of the reaction (ΔH), providing a measure of the extent of cure. The peak temperature (Tp) and the onset temperature of the exotherm are indicative of the reactivity of the system. nih.gov
Isothermal DSC experiments, where the sample is held at a constant temperature, provide direct information on the reaction rate as a function of time and conversion. scielo.br These studies are particularly useful for understanding complex curing behaviors, such as autocatalysis or diffusion control, which can occur as the polymer network develops and vitrifies. tainstruments.comnetzsch.com The glass transition temperature, which increases as the curing progresses, can also be monitored by DSC, providing a key indicator of the development of the polymer network's rigidity. pressbooks.pub
Table 1: Representative DSC Data for Curing of Glycidyl-based Polymer Systems
| Parameter | Description | Typical Value Range | Source(s) |
| ΔH (Enthalpy of Cure) | Total heat released during polymerization. | -250 to -450 J/g | scielo.bricm.edu.pl |
| Tp (Peak Exotherm Temp.) | Temperature at the maximum rate of reaction. | 150 - 250 °C | nih.govmdpi.com |
| Ea (Activation Energy) | Energy barrier for the curing reaction. | 50 - 90 kJ/mol | scielo.brpolymerinnovationblog.com |
| Tg (Glass Transition Temp.) | Temperature marking the transition from a glassy to a rubbery state. | -60 to 150 °C | icm.edu.plresearchgate.net |
Note: Data are illustrative and based on various glycidyl and epoxy polymer systems.
Thermogravimetric Analysis (TGA) for Polymer Thermal Decomposition Pathways
Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. o-ring-prueflabor.detainstruments.com For polymers of this compound, TGA is essential for determining their thermal stability and elucidating the mechanisms of their decomposition. The resulting TGA curve plots mass percentage against temperature, revealing the temperatures at which different components of the polymer structure volatilize or decompose. mdpi.com
A typical TGA thermogram for a polymer shows one or more distinct weight loss steps. The onset temperature of decomposition, often reported as T-5% (the temperature at which 5% weight loss occurs), is a key indicator of the material's thermal stability. rsc.org The temperature of maximum decomposition rate, identified by the peak of the derivative thermogravimetric (DTG) curve, provides further insight into the decomposition kinetics. mdpi.com
For glycidyl-based polymers, decomposition often occurs in multiple stages. For example, studies on poly(glycidyl nitrate) show an initial decomposition pathway involving the cleavage of the side chain, followed by the degradation of the polyether backbone at higher temperatures. osti.gov Similarly, for composites involving glycidyl methacrylate (B99206), TGA can differentiate between the decomposition of the polymer matrix and other components. matec-conferences.org The atmosphere used during the TGA experiment (e.g., inert nitrogen or oxidative air) can significantly influence the decomposition pathway and the composition of the final residue. o-ring-prueflabor.de
The char yield, or the percentage of material remaining at the end of the experiment at high temperatures, is also a critical parameter obtained from TGA, providing information about the material's tendency to form a thermally insulating char layer, which is relevant for fire retardancy applications. rsc.org
Table 2: Thermal Decomposition Data for Glycidyl-based Polymers from TGA
| Parameter | Description | Typical Temperature Range (°C) | Source(s) |
| T-5% | Temperature for 5% weight loss. | 230 - 370 °C | mdpi.comrsc.org |
| T-50% | Temperature for 50% weight loss. | 350 - 510 °C | rsc.org |
| Tmax (DTG peak) | Temperature of maximum decomposition rate. | 240 - 540 °C | mdpi.comrsc.org |
| Char Yield @ 700°C | Residual mass percentage in an inert atmosphere. | 1 - 20% | rsc.org |
Note: Data are illustrative and based on various glycidyl polymer systems and composites.
X-ray Scattering and Diffraction Studies of Assembled Structures
X-ray scattering and diffraction are powerful non-destructive techniques used to investigate the structure of materials at different length scales. For polymers of this compound, these methods can reveal information about the morphology of self-assembled structures and the presence of crystalline domains, which profoundly influence the material's properties.
Small-Angle X-ray Scattering (SAXS) for Polymer Morphology
Small-Angle X-ray Scattering (SAXS) is an analytical technique that probes structural features on the nanometer to micrometer scale by measuring the elastic scattering of X-rays at very small angles (typically < 5°). spectroscopyonline.comosti.gov In the context of this compound polymers, particularly block copolymers or those used in nanocomposites, SAXS is invaluable for characterizing the morphology of self-assembled structures in solution or in the solid state. acs.orgrsc.org
SAXS experiments provide information about the size, shape, and spatial arrangement of nanoscale heterogeneities within a material. spectroscopyonline.com For example, if this compound is incorporated into a block copolymer that self-assembles in a selective solvent, SAXS can be used to identify the resulting morphology, such as spheres, cylinders (worms), or vesicles. acs.orgrsc.org The scattering pattern contains quantitative information that allows for the determination of key parameters like the radius of gyration of particles, the domain spacing in ordered structures, and the thickness of interfaces or shells in core-shell particles. rsc.orgmdpi.com
Time-resolved SAXS studies can monitor morphological transitions in real-time, for instance, in response to a change in temperature or pH. acs.org This provides dynamic insights into the mechanisms of self-assembly and the stability of the resulting nanostructures. rsc.org Analysis of the SAXS data often involves fitting the scattering profiles to theoretical models, which can yield detailed structural parameters. rsc.org
Table 3: Morphological Information from SAXS on Polymer Systems
| Parameter | Description | Typical Value Range | Source(s) |
| Domain Spacing (d) | The repeat distance in ordered block copolymers. | 10 - 100 nm | spectroscopyonline.com |
| Particle Diameter | Average diameter of spherical micelles or vesicles. | 20 - 200 nm | rsc.orgrsc.org |
| Vesicle Membrane Thickness | The thickness of the polymer bilayer in vesicles. | 5 - 20 nm | rsc.org |
| Morphology Type | Qualitative shape of self-assembled structures. | Spheres, Worms, Vesicles | acs.org |
Note: Data are illustrative and based on various self-assembling polymer systems.
Wide-Angle X-ray Diffraction (WAXD) for Crystalline Domains in Polymers
Wide-Angle X-ray Diffraction (WAXD), also referred to as Wide-Angle X-ray Scattering, is a technique used to investigate the atomic and molecular structure of materials over shorter length scales, typically in the range of angstroms to a few nanometers. wikipedia.orgrsc.org It is particularly effective for determining the degree of crystallinity and identifying the crystalline structure in semi-crystalline polymers. wikipedia.orgresearchgate.net
In a WAXD experiment, a beam of X-rays is scattered by the ordered crystalline regions within a polymer, producing a diffraction pattern characterized by sharp Bragg peaks at specific angles. acs.org The positions and intensities of these peaks are determined by the polymer's crystal lattice structure, according to Bragg's Law. wikipedia.org For a completely amorphous polymer, the WAXD pattern consists of a broad, diffuse halo, indicating the absence of long-range periodic order. rsc.org
For polymers of this compound, WAXD can be used to assess whether polymerization or subsequent processing conditions induce crystallinity. researchgate.net For instance, certain side chains or specific stereochemical arrangements can promote the formation of ordered domains. researchgate.net The percentage of crystallinity can be quantified by separating the area of the sharp crystalline peaks from the broad amorphous halo in the diffraction pattern. wikipedia.org Furthermore, WAXD can be used to study structural changes during processes like stretching, which can induce chain orientation and crystallization. researchgate.net The d-spacing, calculated from the peak positions, corresponds to the distance between atomic planes in the crystal lattice and is a fundamental parameter for characterizing the crystalline unit cell. acs.org
Table 4: Structural Parameters from WAXD on Polymer Systems
| Parameter | Description | Typical Value Range | Source(s) |
| Degree of Crystallinity | The weight or volume fraction of the crystalline phase. | 0 - 60% | researchgate.netwikipedia.org |
| d-spacing | Interplanar distance in the crystal lattice. | 0.3 - 2.0 nm | acs.org |
| Crystallite Size | The average size of the crystalline domains. | 2 - 20 nm | wikipedia.org |
| Crystal Structure | The arrangement of polymer chains in the unit cell. | Orthorhombic, Monoclinic, etc. | acs.org |
Note: Data are illustrative and based on various semi-crystalline polymer systems.
Computational and Theoretical Chemistry Studies of Glycidyl Cinnamate
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electronic structure, molecular geometries, and the energies of different chemical states, which is crucial for understanding reactivity.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of many-body systems, making it a valuable tool in catalysis and polymer science. numberanalytics.comnih.gov DFT calculations can elucidate complex reaction mechanisms by determining the energies of reactants, products, and transition states. numberanalytics.comnih.gov
In the context of glycidyl (B131873) cinnamate (B1238496) (GC), DFT has been employed to rationalize its reactivity in copolymerization reactions. A study on the monomer-activated epoxide ring-opening polymerization (MAROP) of GC with ethoxyethyl glycidyl ether (EEGE) revealed significantly different reactivities for the two monomers. researchgate.net Experimental kinetics studies via in-situ ¹H NMR indicated a gradient-like distribution of the monomers in the resulting copolymer, with GC being incorporated much more readily than EEGE. researchgate.net
To explain this observation, DFT calculations were performed. The researchers proposed that the differing reactivities could be attributed to variations in the bond lengths of the respective epoxide rings. researchgate.net The calculations suggested that the epoxide ring in glycidyl cinnamate is strained differently than in EEGE, influencing the ease of ring-opening by the catalyst and leading to the observed reactivity ratios. researchgate.netuniversiteitleiden.nl
Table 1: Experimentally Determined Reactivity Ratios for the Copolymerization of this compound (GC) and Ethoxyethyl Glycidyl Ether (EEGE)
| Monomer | Reactivity Ratio (r) |
|---|---|
| This compound (GC) | rGC = 3.6 |
| Ethoxyethyl Glycidyl Ether (EEGE) | rEEGE = 0.28 |
Data sourced from a study on the monomer-activated copolymerization, suggesting a strong preference for GC incorporation. researchgate.net
This application of DFT highlights its power in providing a theoretical basis for experimentally observed phenomena in polymerization, guiding the design of new polymeric materials with controlled microstructures. researchgate.netresearchgate.net
Ab initio quantum chemistry methods are based on first principles, without the inclusion of empirical parameters. researchgate.netrsc.org These calculations, such as the Hartree-Fock (HF) method and more advanced techniques like Møller–Plesset perturbation theory (MP2) or Coupled Cluster (CC), can provide detailed information about molecular orbitals (MOs), including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), as well as the distribution of electron density across a molecule. ucla.eduwikipedia.orgajchem-a.com
The analysis of frontier molecular orbitals (HOMO and LUMO) is particularly important as it helps to predict a molecule's reactivity and electronic properties. ajchem-a.com The energy and shape of these orbitals indicate the most likely sites for nucleophilic or electrophilic attack. For this compound, the cinnamate group, with its conjugated π-system, and the strained epoxide ring are the key reactive sites.
While specific ab initio studies focusing solely on the molecular orbitals and charge distribution of this compound are not extensively documented in publicly available literature, the methodology offers significant potential. Such calculations could precisely map the electron density, revealing the partial charges on the atoms of the epoxide ring and the carbonyl group. This information would be invaluable for understanding its reactivity in various polymerization processes and its interactions with catalysts and other molecules. rsc.org For example, ab initio calculations could quantify the electrophilicity of the epoxide carbons, providing a deeper understanding of the regioselectivity of the ring-opening reaction under different catalytic conditions. universiteitleiden.nl
Density Functional Theory (DFT) Studies of Reaction Pathways and Transition States
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular systems. mdpi.comyoutube.com This technique is particularly useful for studying large systems like polymers, where collective motions and intermolecular interactions are crucial. mdpi.com
MD simulations can be used to model the complex processes of polymerization and the subsequent formation of polymer networks. These simulations can provide insights into chain growth, diffusion of monomers, and the final three-dimensional structure of the polymer network. mdpi.com
For this compound, its photoreactive nature, where the cinnamate groups can undergo [2+2] cycloaddition upon UV irradiation, makes it an interesting candidate for forming crosslinked networks. researchgate.netnih.gov A study on polyether nanoparticles involved the synthesis of block copolymers containing this compound, which were then self-assembled into micelles in an aqueous solution. nih.gov The cores of these micelles, rich in this compound units, were subsequently crosslinked by UV irradiation to form stable nanogels. nih.gov
While this study focused on the experimental outcome, MD simulations could be employed to model such a process in detail. Simulations could track the diffusion and aggregation of the block copolymers to form micelles and then simulate the photo-crosslinking reaction within the micellar core. This would allow for a molecular-level visualization of the network formation and could help in predicting the final properties of the resulting nanoparticles, such as their size, density, and stability.
Intermolecular interactions are the non-covalent forces between molecules that govern the physical properties of materials, including polymers. teachchemistry.org These forces include van der Waals forces, dipole-dipole interactions, and hydrogen bonds. teachchemistry.orgmdpi.com In poly(this compound), the bulky and polar cinnamate side chains are expected to play a significant role in determining the polymer's properties through strong intermolecular interactions, including π-π stacking between the aromatic rings.
MD simulations are an ideal tool for studying these interactions. arxiv.org By simulating a system of poly(this compound) chains, it is possible to calculate various structural and energetic parameters, such as the radial distribution function (RDF), which describes how the density of surrounding particles varies as a function of distance from a reference particle. mdpi.com
Table 2: Potential Intermolecular Interactions in Poly(this compound) Systems Amenable to MD Simulation
| Interaction Type | Description | Relevant Moieties in Poly(this compound) |
|---|---|---|
| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Phenyl groups of the cinnamate side chains. |
| Dipole-Dipole | Electrostatic interactions between permanent dipoles. | Ester groups (C=O) and ether linkages in the polymer backbone. |
| Van der Waals | Weak, short-range electrostatic forces. | All atoms in the polymer structure, particularly the alkyl parts of the backbone and side chains. |
Simulations could quantify the extent of π-π stacking and its influence on the chain packing and conformation. This would provide a direct link between the chemical structure of the monomer and the macroscopic properties of the resulting polymer, such as its glass transition temperature and mechanical strength.
Simulation of Polymerization Processes and Network Formation
Prediction of Spectroscopic Signatures from Molecular Models
Computational methods can predict spectroscopic properties, which serves as a powerful aid in the interpretation of experimental spectra. By calculating properties like vibrational frequencies (IR) or nuclear magnetic shielding (NMR), a direct comparison between theoretical models and experimental data can be made. science.gov
DFT is a common method for predicting vibrational spectra. nih.gov The calculation yields the frequencies and intensities of the normal modes of vibration, which can be correlated with the peaks in an experimental IR spectrum. For this compound, this would involve calculating the vibrational frequencies for the characteristic functional groups, such as the C=O stretch of the ester, the C-O-C stretches of the epoxide and ether, and the vibrations of the phenyl ring and C=C double bond. Experimental IR spectroscopy has been used to confirm the structure of copolymers containing this compound, for instance, by observing the disappearance of the cinnamate C=C double bond peak after UV crosslinking. researchgate.netacs.org Computational predictions could further refine the assignment of these experimental spectra.
Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. These calculations provide theoretical chemical shifts for ¹H and ¹³C nuclei, which can be compared to experimental NMR data to confirm structural assignments. nih.govw-science.com Given the complex structure of poly(this compound) and its copolymers, theoretical predictions of NMR spectra would be highly valuable for detailed microstructural analysis, such as determining the polymer tacticity or the sequence of monomer units in a copolymer. nih.govresearchgate.net
Structure-Reactivity Prediction for Novel this compound Derivatives
The design of novel molecules with tailored properties is a cornerstone of modern chemical and pharmaceutical research. Computational and theoretical chemistry provide powerful tools to predict the relationship between a molecule's structure and its potential reactivity or biological activity, thereby accelerating the discovery process. For derivatives of this compound, these in silico methods are instrumental in identifying promising candidates for various applications by modeling their behavior before committing to laborious and resource-intensive laboratory synthesis. The primary approaches in this field include Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking simulations, and quantum chemical calculations, which together offer a multi-faceted view of a derivative's potential.
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique used to develop models that correlate the structural properties of a series of compounds with their biological activities. science.govnih.gov These models are built by calculating a wide range of molecular descriptors—numerical values that encode constitutional, topological, geometric, and electronic features of a molecule. science.gov For novel this compound derivatives, QSAR can predict activities such as antifungal, antibacterial, or anticancer efficacy based on the performance of known cinnamates. science.govjapsonline.com
For instance, studies on various cinnamate derivatives have successfully used QSAR to predict fungicidal activity against species like Pythium sp. and Corticium rolfsii. science.govscience.gov These models can be applied to a virtual library of new this compound derivatives to screen for the most promising candidates. The predictive power of a QSAR model is evaluated by its statistical significance, often expressed by parameters like the squared cross-validation correlation coefficient (q²) and the predictive squared correlation coefficient (r²_pred). nih.gov A robust model can guide the synthetic chemist to prioritize structures with a higher probability of success.
The table below illustrates a hypothetical QSAR prediction for novel this compound derivatives, based on established relationships where different substituents influence antimicrobial activity. researchgate.netmdpi.com
Table 1: Predicted Antimicrobial Activity of Novel this compound Derivatives Based on QSAR Modeling
| Derivative ID | Substituent on Cinnamate Ring | Predicted Activity Score (Relative) | Key Influencing Descriptors |
| GC-001 | 4-Isopropyl | 8.5 | Hydrophobicity, Steric Bulk |
| GC-002 | 4-Chloro | 7.2 | Electrostatic Fields, Electronegativity |
| GC-003 | 4-Methoxy | 6.8 | Hydrogen Bond Donating Capacity, Polarity |
| GC-004 | 3,4-Dichloro | 7.9 | Electrostatic Fields, Molecular Volume |
| GC-005 | 4-Nitro | 6.5 | Electron Withdrawing Effects, Dipole Moment |
Molecular docking is another powerful computational method that predicts how a molecule, such as a this compound derivative, binds to a specific target receptor, typically a protein or enzyme. japsonline.com This technique is crucial for designing derivatives with potential therapeutic applications, such as enzyme inhibitors. The simulation calculates the most favorable binding pose and estimates the binding affinity, often expressed as a binding energy score. A stronger predicted binding affinity suggests a more potent biological effect. Research on cinnamate amides has shown a significant correlation between in silico docking results against cancer-related proteins like Matrix Metalloproteinase-9 (MMP-9) and their in vitro anticancer activity. japsonline.com
Pharmacophore modeling complements docking by identifying the essential three-dimensional arrangement of functional groups required for a molecule to interact with its target. nih.gov By understanding the pharmacophore, chemists can design novel this compound derivatives that retain these key features while modifying other parts of the structure to improve properties like solubility or stability.
The following table demonstrates how molecular docking could be used to rank novel this compound derivatives based on their predicted affinity for a hypothetical enzyme target.
Table 2: Predicted Binding Affinities of this compound Derivatives to a Target Protein via Molecular Docking
| Derivative ID | Modification | Target Protein | Predicted Binding Energy (kcal/mol) | Predicted Key Interactions |
| GC-D01 | Phenyl Amide | MMP-9 | -8.2 | Hydrophobic interactions, Pi-Pi stacking |
| GC-D02 | Octyl Amide | MMP-9 | -7.9 | Hydrophobic interactions with alkyl chain |
| GC-D03 | 4-Methoxyphenyl Amide | MMP-9 | -8.5 | Hydrogen bonding, Hydrophobic interactions |
| GC-D04 | Butyl Ester | Fungal Ergosterol | -6.8 | Van der Waals forces |
| GC-D05 | Benzyl (B1604629) Ester | Fungal Ergosterol | -6.2 | Pi-stacking with aromatic ring |
Quantum chemical methods, particularly Density Functional Theory (DFT), provide fundamental insights into the electronic structure and chemical reactivity of molecules. researchgate.net These calculations can determine properties like bond lengths, atomic charges, and the energies of frontier molecular orbitals (HOMO and LUMO), which are critical for predicting how a molecule will behave in a chemical reaction. For this compound, DFT has been used to explain the reactivity of its epoxide ring during polymerization. researchgate.net By calculating these quantum mechanical descriptors for novel derivatives, one can predict their susceptibility to nucleophilic attack, their stability, and their potential to participate in specific chemical transformations, such as cross-linking via UV irradiation. researchgate.netresearchgate.net
Table 3: Quantum Chemical Descriptors and Predicted Reactivity for this compound Derivatives
| Derivative ID | Substituent (R) | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Predicted Reactivity |
| GC-Q01 | -H | -6.5 | -1.2 | 5.3 | Baseline |
| GC-Q02 | -NO₂ (electron-withdrawing) | -7.1 | -1.8 | 5.3 | Increased susceptibility to nucleophiles |
| GC-Q03 | -OCH₃ (electron-donating) | -6.2 | -1.0 | 5.2 | Increased kinetic stability |
| GC-Q04 | -Cl (electron-withdrawing) | -6.8 | -1.5 | 5.3 | Increased electrophilicity of epoxide |
By integrating the predictions from QSAR, molecular docking, and quantum chemistry, researchers can build a comprehensive profile of a novel this compound derivative. This multi-pronged computational approach allows for the rational design of molecules, significantly increasing the efficiency of developing new materials and therapeutic agents by focusing experimental efforts on compounds with the highest predicted potential.
Environmental Transformation Pathways and Degradation Mechanisms of Glycidyl Cinnamate
Photodegradation Mechanisms of the Cinnamate (B1238496) Moiety
The cinnamate moiety of glycidyl (B131873) cinnamate is the primary chromophore, absorbing ultraviolet (UV) radiation, which can initiate photochemical reactions. The most common photodegradation pathway for cinnamate derivatives is trans-cis isomerization. researchgate.net The naturally more stable trans isomer can be converted to the cis isomer upon UV exposure. rsc.org While this isomerization reduces the UV-filtering efficacy of sunscreen compounds like octyl methoxycinnamate (OMC), a structural analog, the isomeric forms can reach a photostationary state and are relatively resistant to further degradation in dilute solutions. researchgate.netrsc.org However, when aggregated, cinnamates can undergo irreversible photodegradation, leading to multiple photoproducts. researchgate.netnih.gov
The photodegradation of cinnamate derivatives is highly dependent on the wavelength of UV radiation. Studies on related compounds, such as protonated octyl methoxycinnamate ([OMC·H]⁺), reveal that different photofragments are produced depending on the energy of the photons.
UV-A (315-400 nm): In the gas phase, photoexcitation of [OMC·H]⁺ in the UV-A region (around 3.2 - 3.6 eV) primarily leads to the formation of a photofragment with a mass-to-charge ratio (m/z) of 179. preprints.org This corresponds to the cleavage of the bond between the ester oxygen and the ethylhexyl group.
UV-B and UV-C (214-400 nm): As the excitation energy increases into the UV-B and UV-C regions, the yield of the m/z 179 fragment decreases, while the yield of a fragment at m/z 161 (corresponding to the p-methoxycinnamoyl cation) increases. preprints.org Another minor fragment at m/z 133, resulting from the rupture of the C-C bond adjacent to the ester carbonyl group, is also observed and is uniquely produced through a photochemical route, not through thermal dissociation. researchgate.netpreprints.org
Studies on avobenzone, another UV filter, also highlight the importance of wavelength, showing that different photofragments dominate at different excitation energies. acs.org Research on methyl cinnamate derivatives suggests that trans → cis isomerization is most efficient when the excitation wavelength is shorter than 300 nm. acs.org
Table 1: Wavelength-Dependent Photofragmentation of Protonated Octyl Methoxycinnamate ([OMC·H]⁺) This table is based on data for a related cinnamate compound and illustrates the principle of wavelength-dependent degradation.
| Wavelength Region | Photon Energy (eV) | Major Photofragments (m/z) | Predominant Cleavage Site |
| UV-A | 3.1 - 3.6 | 179 | Alkoxy-side of ester |
| UV-B / UV-C | > 3.6 | 161 | Acyl-side of ester |
| UV-B / UV-C | > 3.6 | 133 (minor) | C-C bond adjacent to carbonyl |
Data sourced from laser photodissociation spectroscopy studies on [OMC·H]⁺. preprints.org
Gas-phase laser photodissociation studies of protonated octyl methoxycinnamate have identified key photofragments, providing insight into the likely photolytic products of the cinnamate moiety. researchgate.net The main fragments observed are at m/z 179, 161, and 133. researchgate.net These correspond to cleavages on either side of the ester's ether oxygen or at the C-C bond next to the carbonyl group. researchgate.netpreprints.org
In the presence of oxidizing agents and UV light, other degradation products can be formed. Studies on 2-ethylhexyl 4-methoxycinnamate (EHMC) in the presence of hydrogen peroxide (H₂O₂) and UV light identified 4-methoxybenzaldehyde (B44291) and 4-methoxyphenol (B1676288) as transformation products. arxiv.org The primary reactions were noted as trans-cis photoisomerization and photolysis. arxiv.org In aggregated forms, such as in aqueous colloidal suspensions, photodegradation of cinnamates can produce a wider variety of photoproducts, including species that absorb into the UV-A region and are capable of sensitizing the formation of singlet oxygen. rsc.orgnih.gov
Wavelength-Dependent Degradation Studies
Hydrolytic Degradation Pathways in Various Aqueous Environments
Glycidyl cinnamate possesses two functional groups susceptible to hydrolysis: the ester linkage and the epoxide ring.
The glycidyl (epoxide) moiety is known to be susceptible to hydrolysis, which would open the ring to form a diol (3-phenoxy-1,2-propanediol, in the case of the ether, or in this case, the corresponding diol from the ester). However, the rate of this reaction in water at neutral pH is estimated to be very low for some glycidyl ethers. nih.gov For other glycidyl ether compounds, rapid hydrolysis is expected if released into the environment. canada.ca
The ester linkage is also subject to hydrolysis. Experimental evidence from studies on glycidyl fatty acid esters indicates that they are substantially hydrolyzed to glycidol (B123203) and the corresponding fatty acid in the gastrointestinal tract. europa.euwho.intresearchgate.net By analogy, it is expected that in aqueous environmental compartments, particularly under conditions that catalyze ester hydrolysis (e.g., non-neutral pH), this compound would hydrolyze to form glycidol and cinnamic acid. The rate of ester hydrolysis can be influenced by the structure of the molecule; for instance, studies on methacrylate (B99206) esters show that their stability against hydrolysis can vary significantly depending on the neighboring chemical structures within the polymer. acs.org
Therefore, the primary hydrolytic degradation pathway for this compound is anticipated to be the cleavage of the ester bond, yielding cinnamic acid and glycidol, with subsequent, likely slower, hydrolysis of the glycidol epoxide ring to form glycerol.
Enzymatic Degradation Studies for Potential Chemical Recycling or Material Deconstruction
Microbial enzymes play a significant role in the degradation of aromatic esters in the environment. The degradation of this compound would likely proceed via two main enzymatic routes acting on the ester and the aromatic components.
Ester Hydrolysis: Bacteria and fungi are known to produce esterases and lipases that can hydrolyze ester bonds. nih.govnih.gov The enzymatic synthesis of cinnamic acid esters using lipase (B570770) has been demonstrated, and this reaction is reversible, implying that these enzymes can also catalyze the hydrolysis of the ester bond. nih.govdss.go.th This would break down this compound into cinnamic acid and glycidol.
Degradation of Cinnamic Acid: Once released, cinnamic acid can be further metabolized by microorganisms. A common pathway involves the reduction of cinnamic acid to 3-phenylpropionic acid, followed by hydroxylation of the aromatic ring and eventual ring cleavage. nih.gov For example, the bacterium Stenotrophomonas sp. TRMK2 completely utilizes cinnamic acid, degrading it via 3-phenylpropionic acid, 3-(4-hydroxyphenyl) propionic acid, 4-hydroxybenzoic acid, and finally protocatechuic acid, which undergoes ring fission. nih.gov Thermophilic Bacillus species have also been shown to degrade cinnamic acid, converting it to benzoic acid through a β-oxidative mechanism before ring cleavage. nih.gov
Degradation of the Glycidyl Moiety: Epoxide hydrolases are enzymes that catalyze the hydrolysis of epoxides to their corresponding diols. An epoxide hydrolase from Agromyces mediolanus has been shown to effectively hydrolyze benzyl (B1604629) glycidyl ether, a structurally related compound. mdpi.com This suggests that microbial epoxide hydrolases in the environment could transform the glycidol released from the initial ester hydrolysis into glycerol.
Table 2: Potential Enzymatic Degradation Pathway of this compound
| Step | Reactant | Enzyme Class | Product(s) |
| 1 | This compound | Esterase / Lipase | Cinnamic Acid + Glycidol |
| 2a | Cinnamic Acid | Cinnamate Reductase, Hydroxylases, Dioxygenases | Benzoic Acid, Protocatechuic Acid, etc. (leading to ring cleavage) |
| 2b | Glycidol | Epoxide Hydrolase | Glycerol |
This table outlines a plausible sequence of enzymatic reactions based on studies of related compounds. nih.govnih.govnih.govmdpi.com
Chemical Oxidation and Reduction Pathways in Environmental Contexts
In addition to photolytic and hydrolytic processes, this compound can be transformed by chemical oxidation and reduction reactions in the environment.
Oxidation: The cinnamate moiety is susceptible to oxidation. Studies on the oxidation of cinnamaldehyde (B126680), which shares the conjugated system, show that it readily reacts with oxygen, even at room temperature, to form peroxides. rsc.orgresearchgate.net The thermal decomposition of these peroxides can lead to a variety of oxidation products, including benzoic acid and cinnamic acid itself. rsc.orgrsc.org In the presence of strong oxidizing agents like hydrogen peroxide, cinnamate esters can be degraded into compounds such as 4-methoxybenzaldehyde and 4-methoxyphenol (in the case of methoxy-substituted cinnamates). arxiv.org The double bond in the cinnamate structure is also susceptible to epoxidation. benthamdirect.com
Reduction: The primary site for environmental reduction is the double bond of the cinnamate group. As seen in microbial metabolism, cinnamic acid can be reduced to 3-phenylpropionic acid by the enzyme cinnamate reductase. nih.gov This suggests that under anaerobic conditions, where reductive processes are more common, the double bond of the cinnamate moiety in this compound could be saturated. nih.gov
Characterization and Mechanistic Elucidation of Environmental Transformation Products
The identification of degradation products and the elucidation of their formation mechanisms rely on a suite of advanced analytical techniques.
Chromatographic and Spectrometric Methods: Gas chromatography-mass spectrometry (GC-MS) is a primary tool used to identify volatile and semi-volatile degradation products of cinnamates and related compounds. arxiv.orgnih.govrsc.org High-performance liquid chromatography (HPLC), often coupled with diode-array detection (DAD) or mass spectrometry (MS), is used to separate and identify non-volatile or thermally labile products in aqueous samples. researchgate.net
Advanced Mass Spectrometry: For mechanistic studies of photodegradation, laser-interfaced mass spectrometry allows for the analysis of mass-selected ions, providing detailed information on intrinsic photostability and fragmentation pathways as a function of excitation wavelength. researchgate.netpreprints.org Higher-energy collisional dissociation mass spectrometry (HCD-MS) helps to distinguish between fragments formed through photochemical routes versus those from thermal breakdown. researchgate.netpreprints.org
Enzyme Assays: In biological degradation studies, the specific enzymes involved are identified through assays that measure their activity in cell-free extracts. For example, the activity of cinnamate reductase can be monitored spectrophotometrically by measuring the decrease in absorbance of its cofactor, NADH. nih.gov
By combining these techniques, researchers can identify the structures of transformation products, quantify their formation under different environmental conditions, and propose detailed mechanistic pathways for the degradation of complex molecules like this compound.
Future Research Directions and Emerging Applications in Chemical Science
Development of Next-Generation Catalytic Systems for Glycidyl (B131873) Cinnamate (B1238496) Synthesis and Reactions
The synthesis and polymerization of glycidyl cinnamate (GC) are critically dependent on the catalytic systems employed, which dictate the selectivity, control over polymer architecture, and reaction efficiency. Early methods often faced challenges, but recent advancements are paving the way for more sophisticated and controlled processes.
A significant area of development is in monomer-activated epoxide ring-opening polymerization (MAROP). researchgate.net This technique has been successfully used for the copolymerization of GC with glycidyl ethers. researchgate.net Systems employing triisobutylaluminum (B85569) (i-Bu3Al) as a catalyst in conjunction with an initiator like tetraoctylammonium bromide (NOctBr4) have demonstrated the ability to produce copolymers with controlled molecular weights and low dispersity. researchgate.netacs.org Lewis acids, in general, are instrumental not only in enabling the polymerization of functional monomers like GC but also in influencing the copolymer composition and microstructure. researchgate.net
Organocatalysis represents a frontier in the controlled polymerization of glycidyl esters. An acid-excess Lewis pair type organocatalyst has been shown to facilitate the perfectly epoxy-selective homopolymerization of this compound. acs.org This method yields polyethers with 100% integrity of the pendant cinnamate group, controlled molar mass up to 63.9 kg mol⁻¹, and low dispersity. acs.org Future research will likely focus on developing even more efficient and selective metal-free organocatalytic systems, potentially using visible light, to enhance the sustainability and scope of GC polymerization. nih.gov The development of catalysts that can be easily recovered and recycled, such as supported palladium systems used in related cinnamate synthesis, is another key direction for improving the economic and environmental viability of these processes. core.ac.uk
| Catalytic System | Monomer(s) | Polymerization Type | Key Advantages | Reference(s) |
| i-Bu3Al / NOctBr4 | This compound (GC), Ethoxyethyl Glycidyl Ether (EEGE) | Monomer-Activated Anionic Ring-Opening Polymerization (MAROP) | Produces copolymers with controlled molecular weights (2,600-4,600 g mol⁻¹) and low dispersity (Đ < 1.34). | researchgate.net |
| Lewis Pair Organocatalyst | This compound (GC) | Epoxy-Selective Ring-Opening Polymerization (ROP) | Allows for 100% pendant group fidelity, controlled high molar mass, and low dispersity. | acs.org |
| Quaternary Onium Salts | This compound (GC), Phthalic/Maleic/Succinic Anhydride (B1165640) | Ring-Opening Alternating Copolymerization | Creates photosensitive polyesters with pendant cinnamic ester groups. | researchgate.net |
Exploration of Novel this compound Derivatives with Tailored Reactivity
The functional versatility of this compound makes it an excellent platform for creating a diverse range of derivatives with properties tailored for specific applications. Research in this area focuses on synthesizing new copolymers and modifying the cinnamate group to tune reactivity and performance.
Copolymerization is a primary strategy for creating novel derivatives. This compound has been successfully copolymerized with various glycidyl ethers, such as ethoxyethyl glycidyl ether (EEGE), using monomer-activated polymerization. researchgate.net This approach allows for the creation of aliphatic polyether copolymers where the photoreactive GC units are distributed along the polymer backbone. researchgate.net In-situ NMR kinetic studies have revealed a gradient-like distribution of the comonomers, which can be used to control the final properties of the material. researchgate.net Another route involves the ring-opening alternating copolymerization of GC with anhydrides like phthalic anhydride (PAH) and succinic anhydride (SAH) to produce new photosensitive polyesters. researchgate.net
Further derivatization can be achieved through reactions involving the cinnamate moiety. For instance, photosensitive polymers have been synthesized by reacting poly(glycidyl methacrylate) with nitroaryl cinnamates, demonstrating the potential for creating self-sensitized materials. acs.org The core structure of cinnamic acid itself is a template for numerous derivatives with a wide array of biological and chemical activities, which can be translated to polymeric systems incorporating GC. ashdin.com The synthesis of novel cinnamamides and bis-cinnamates bearing 1,2,3-triazole functionalities highlights the broad scope for creating complex macromolecular structures from cinnamate precursors. scielo.br Future work will likely explore the synthesis of GC-based block copolymers and star polymers to create complex, self-assembling nanostructures. mdpi.com
| Derivative Type | Reactants | Synthesis Method | Resulting Polymer/Derivative | Potential Application | Reference(s) |
| Photoreactive Copolymer | This compound, Ethoxyethyl Glycidyl Ether | Anionic Ring-Opening Polymerization | P(G-co-GC) Copolymers | Hydrogel formation, Photocrosslinkable materials | researchgate.net |
| Photosensitive Polyester (B1180765) | This compound, Phthalic Anhydride / Succinic Anhydride | Ring-Opening Alternating Copolymerization | Polyesters with pendant cinnamic ester groups | Photosensitive materials | researchgate.net |
| Cinnamide Derivatives | Cinnamoyl Chloride, Substituted 2-aminothiophenes | Condensation Reaction | Novel cinnamamide (B152044) derivatives | Bioactive materials | ashdin.comashdin.com |
| Triazole-Functionalized Cinnamate | Azide-functionalized molecules, Alkyne-functionalized cinnamates | Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) | Cinnamate derivatives with 1,2,3-triazole linkages | Advanced functional polymers | scielo.br |
Integration of this compound into Advanced Functional Materials
The integration of this compound into polymeric structures is a key strategy for developing advanced functional materials, leveraging its unique combination of epoxide and photoreactive groups.
This compound is an ideal component for smart materials due to the stimuli-responsive nature of the cinnamate group. The most prominent feature is its ability to undergo a [2+2] photocycloaddition reaction when exposed to UV light. researchgate.netnanoient.org This dimerization reaction creates cyclobutane (B1203170) rings, leading to cross-linking within the polymer matrix. This process is often reversible, as the cyclobutane rings can cleave upon irradiation with shorter wavelength UV light, making it a powerful tool for creating photo-healable and shape-memory materials. researchgate.net
This photocrosslinking capability has been used to form hydrogels from copolymers of this compound. researchgate.net The ability to use light to initiate such physicochemical changes is a cornerstone of creating materials with 4D-manipulable properties. researchgate.net Beyond simple crosslinking, cinnamate moieties are being explored as mechanophores. researchgate.net In these systems, cyclobutane rings formed from cinnamate dimerization are embedded in a polymer matrix. When the material is subjected to mechanical stress, the strained C-C bonds in the cyclobutane rings can break, regenerating the cinnamate groups and producing a fluorescent signal. researchgate.net This provides a novel mechanism for designing self-sensing materials that can visually indicate damage. researchgate.net
This compound and its derivatives can be incorporated into polymer composites to enhance their mechanical and functional properties. The epoxide group of GC can react with various functional groups on fillers or within a polymer matrix, improving interfacial adhesion, while the cinnamate group offers a route for crosslinking and property enhancement.
For example, the principles of using glycidyl-functionalized monomers can be seen in composites made from glycidyl methacrylate (B99206) (GMA)-grafted poly(lactic acid) and cellulose (B213188) nanofibrils (CNF). researchgate.net In these systems, the glycidyl group enhances the interfacial adhesion between the PLA matrix and the CNF filler, leading to significant improvements in elastic storage moduli and impact strength. researchgate.net A similar strategy could be applied using this compound to create fully bio-based composites with the added functionality of being photocrosslinkable.
Furthermore, nanocomposites have been prepared using poly(vinyl cinnamate) (PVCIN) and a novel photocrosslinkable polyhedral oligomeric silsesquioxane (POSS) functionalized with cinnamate groups. acs.org The POSS cages act as nanoscale reinforcing agents, and the miscibility with PVCIN allows for the creation of hybrid materials with enhanced thermal and mechanical properties. acs.org The covalent linkages formed through photocrosslinking of both the matrix and the POSS filler create a robust, high-performance network. Future research could focus on integrating GC into composites with fillers like graphene or carbon nanotubes to create multifunctional materials with enhanced conductivity, strength, and stimuli-responsive behavior. mdpi.com
Design of Smart Materials with Stimuli-Responsive Properties
Role of this compound in Sustainable Polymer Chemistry
This compound is positioned to play a significant role in the advancement of sustainable polymer chemistry. Its potential for derivation from renewable resources and its utility in creating recyclable materials align with the core principles of a circular economy. tue.nl The cinnamate functional group is derived from cinnamic acid, a compound found widely in the plant kingdom, offering a bio-based alternative to purely petrochemical monomers. nih.govashdin.com
The chemistry of GC is also amenable to green chemical processes. The development of organocatalytic, metal-free polymerization methods that can be driven by visible light represents a significant step towards more sustainable polymer production. nih.gov Such processes reduce reliance on heavy metal catalysts and harsh reaction conditions. nih.gov Moreover, the reversible nature of the cinnamate [2+2] photocycloaddition reaction provides a pathway for designing chemically recyclable thermosets. researchgate.nettue.nl Crosslinked materials, which are traditionally difficult to recycle, could be designed to de-crosslink on demand using a light stimulus, allowing the polymer to be reprocessed or depolymerized back to its constituent monomers. tue.nl
The synthesis of this compound from fully bio-based feedstocks is a key goal for sustainable chemistry. This involves sourcing both the cinnamic acid and the glycidyl portions of the molecule from renewable resources.
Cinnamic Acid: Cinnamic acid is a naturally occurring phenolic acid that can be extracted from plants like cinnamon and shea trees. ashdin.com Its biosynthesis in plants occurs via the shikimate pathway. Industrial production can also utilize bio-fermentation routes, providing a scalable, renewable source.
Glycidol (B123203)/Epichlorohydrin (B41342): The glycidyl group is typically introduced using epichlorohydrin. Traditionally derived from petroleum, epichlorohydrin can now be produced from glycerol, a co-product of biodiesel production. This bio-based route significantly improves the sustainability profile of any resulting glycidyl ether or ester. The synthesis of various glycidyl ethers from bio-renewable alcohols and bio-based epichlorohydrin has already been demonstrated. rsc.org
By combining bio-derived cinnamic acid with bio-derived glycidol or its precursors, a fully renewable this compound monomer can be produced. This approach is part of a broader trend of developing bio-based monomers from sources like tung oil, lignin, and vegetable oils to replace petroleum-based chemicals in the polymer industry. researchgate.netpowdercoatedtough.commdpi.com The use of these bio-based GC monomers in polymerization would lead to polymers with a significantly reduced carbon footprint and decreased reliance on fossil fuels. acs.org
Development of Degradable or Recyclable Polymer Systems
The incorporation of this compound (GC) into polymer structures offers promising avenues for the development of materials that are designed for degradation or recycling. The inherent photoreactivity of the cinnamate moiety is a key feature enabling these functionalities. Research has demonstrated that the cyclobutane rings formed during the photodimerization of cinnamate groups can be cleaved by irradiation with ultraviolet (UV) light at wavelengths shorter than 260 nm. nih.gov This photocleavage mechanism presents a potential pathway for the controlled degradation and recycling of crosslinked polymer networks.
New photosensitive polyesters have been synthesized from this compound and various anhydrides, such as phthalic anhydride and succinic anhydride, through ring-opening alternating copolymerization. researchgate.net These materials, along with cinnamate-functionalized polyesters like poly(glycerol-co-sebacate)-cinnamate (PGS-CinA), are designed as biodegradable elastomers. nih.gov The ester linkages within the polyester backbone are susceptible to hydrolysis, providing a mechanism for bulk degradation. For instance, PGS-CinA networks exhibit a projected in vitro degradation half-life of 90 to 140 days. nih.gov Furthermore, hydrogels developed from GC-containing copolymers can be engineered to be degradable under specific environmental triggers, such as acidic conditions. researchgate.net The ability to create polymers that break down into non-toxic components, like cinnamaldehyde (B126680) and polyethylene (B3416737) glycol (PEG) diols, highlights the potential for creating environmentally benign materials. researchgate.net
The principles of chemical recycling, where a polymer is broken down into its constituent monomers for re-polymerization, are being applied to various polymer systems and offer a model for the future of GC-based materials. rsc.orgresearchgate.net For example, the degradation of certain polyesters can yield monomers that are recovered and reused to synthesize new polymers, demonstrating a closed-loop life cycle. rsc.org Applying similar strategies to GC copolymers could significantly contribute to a circular materials economy. rsc.org
Synergistic Research with Other Multifunctional Monomers and Polymers
The true potential of this compound is unlocked through its synergistic combination with other multifunctional monomers and polymers. By copolymerizing GC, researchers can create materials that integrate the photoreactive properties of the cinnamate group with a wide array of other functionalities, leading to advanced materials with tailored properties.
A notable example is the copolymerization of GC with glycidyl ethers like ethoxyethyl glycidyl ether (EEGE). researchgate.net This process, utilizing monomer-activated epoxide ring-opening polymerization, allows for the synthesis of aliphatic polyether copolymers. researchgate.net In-situ NMR kinetic studies have revealed a gradient-like distribution of the GC and EEGE units within the polymer chain. researchgate.net The EEGE component is particularly significant because its acetal (B89532) protecting groups can be selectively cleaved under mild acidic conditions, yielding hydrophilic linear polyglycerol segments. researchgate.net This synergy allows for the creation of photoreactive polymers that can be transformed into hydrogels after crosslinking. researchgate.net
GC has also been successfully copolymerized with various other monomers, including anhydrides and methacrylates. researchgate.netbibliomed.org The ring-opening alternating copolymerization with phthalic anhydride (PAH), maleic anhydride (MAH), and succinic anhydride (SAH) results in photosensitive polyesters. researchgate.net Copolymerization with glycidyl methacrylate (GMA) introduces both epoxy and cinnamate functionalities, creating versatile copolymers for various applications. bibliomed.orgw-science.com The combination of the light-absorbing cinnamate group with the reactive epoxy groups from GMA allows for dual curing mechanisms (photo- and thermal curing), which can be exploited to fine-tune the final properties of the material. w-science.com
The research into copolymers of GC demonstrates a clear strategy: combining the well-defined photoreactivity of the cinnamate moiety with monomers that introduce other desirable characteristics such as hydrophilicity, degradability, thermoresponsiveness, or secondary reactive sites. researchgate.netacs.org This synergistic approach enables the rational design of multifunctional polymers for a broad range of applications in chemical science.
Below is a table summarizing the research on the copolymerization of this compound with other monomers.
| Comonomer | Polymerization Method | Resulting Polymer System | Key Synergistic Properties | Reference(s) |
| Ethoxyethyl Glycidyl Ether (EEGE) | Monomer-Activated Epoxide Ring-Opening Polymerization (MAROP) | Photoreactive aliphatic polyether copolymers | Introduction of hydrophilic polyglycerol segments after deprotection; formation of hydrogels upon UV irradiation. | researchgate.net |
| Phthalic Anhydride (PAH) | Ring-Opening Alternating Copolymerization | Photosensitive polyesters with pendant cinnamic ester groups | Combines photoreactivity with polyester characteristics. | researchgate.net |
| Succinic Anhydride (SAH) | Ring-Opening Alternating Copolymerization | Photosensitive polyesters with pendant cinnamic ester groups | Integrates photoreactive groups into a polyester backbone. | researchgate.net |
| Glycidyl Methacrylate (GMA) | Radical Copolymerization | Epoxy- and cinnamate-containing photosensitive copolymers | Dual functionality for potential dual curing mechanisms; combines photoreactivity with epoxy reactivity. | bibliomed.orgw-science.com |
Q & A
Q. What are the standard methods for synthesizing and characterizing glycidyl cinnamate derivatives?
this compound derivatives are typically synthesized via esterification or epoxidation reactions. For example, ester derivatives can be prepared by reacting cinnamic acid analogs with glycidol or epichlorohydrin under catalytic conditions. Structural confirmation relies on nuclear magnetic resonance (NMR) spectroscopy (e.g., comparing H and C spectra to literature data) and mass spectrometry (MS) for molecular weight validation . Purity assessment may involve high-performance liquid chromatography (HPLC) or gas chromatography (GC).
Q. How can researchers ensure the stability of this compound during experimental storage?
Stability is influenced by temperature, light exposure, and compatibility with storage materials. Store this compound in airtight, amber glass containers under inert gas (e.g., nitrogen) at –20°C. Avoid contact with oxidizers or moisture, as glycidyl groups are prone to hydrolysis. Pre-experiment stability tests (e.g., accelerated degradation studies under varying conditions) are recommended to establish shelf-life .
Advanced Research Questions
Q. What strategies resolve contradictory data in structure-activity relationship (SAR) studies of this compound derivatives?
Contradictions often arise from variations in substituent positioning (e.g., ortho vs. para halogenation) or assay conditions. To address this:
- Use standardized bioassays (e.g., consistent cell lines, incubation times).
- Apply multivariate statistical analysis to isolate substituent effects from confounding variables.
- Cross-validate findings with computational models (e.g., molecular docking to predict binding affinity) . For example, fluorination at the para position may enhance bioactivity in one study but reduce it in another due to differences in solvent polarity .
Q. How can researchers assess the carcinogenic potential of this compound analogs?
Follow IARC guidelines for hazard classification:
- In vitro : Ames test for mutagenicity; comet assay for DNA damage.
- In vivo : Rodent carcinogenicity studies (e.g., 2-year bioassays).
- Mechanistic evidence : Evaluate key characteristics of carcinogens (e.g., genotoxicity, oxidative stress) via transcriptomic or proteomic profiling. Glycidyl methacrylate (a structural analog) is classified as Group 2A ("probably carcinogenic"), suggesting this compound may require similar scrutiny .
Q. What experimental designs optimize the evaluation of this compound’s anti-cancer activity?
- Dose-response curves : Test a wide concentration range (nM to mM) to identify IC values.
- Controls : Include tamoxifen (for estrogen receptor-positive cancers) and vehicle controls.
- Multi-omics integration : Pair in vitro cytotoxicity assays (e.g., MTT on MCF-7 cells) with transcriptomics to identify pathways affected.
- Binding mode analysis : Use molecular docking (e.g., AutoDock Vina) to correlate docking scores (e.g., binding energy < –8 kcal/mol) with bioactivity .
Q. How do researchers address challenges in quantifying this compound in complex matrices?
Advanced analytical methods include:
- LC-MS/MS with isotopic dilution : Use deuterated internal standards (e.g., d-glycidyl cinnamate) to improve accuracy.
- Derivatization : Enhance detection sensitivity by converting glycidyl groups to more ionizable forms (e.g., reaction with sodium thiosulfate).
- Method validation : Follow ICH guidelines for precision, accuracy, and limit of detection (LOD) .
Methodological Considerations
Q. What criteria define a robust hypothesis for this compound research?
Apply the FINER framework :
- Feasible : Ensure access to synthetic intermediates (e.g., glycidol) and analytical tools (e.g., LC-MS).
- Novel : Investigate underexplored substituents (e.g., trifluoromethyl groups) or mechanisms (e.g., epigenetic modulation).
- Ethical : Adhere to institutional biosafety protocols for handling carcinogens .
Q. How should researchers design controls for this compound toxicity studies?
- Positive controls : Use known carcinogens (e.g., benzo[a]pyrene) or genotoxins (e.g., hydrogen peroxide).
- Negative controls : Include solvent-only (e.g., DMSO) and untreated cell/animal groups.
- Benchmarking : Compare results to structurally related compounds (e.g., glycidyl methacrylate) with established toxicity profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
